Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS number
Technical Monograph: Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Executive Summary: The 6-Azaindole Scaffold Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a high-value heterocyclic building block bel...
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a high-value heterocyclic building block belonging to the 6-azaindole (pyrrolo[2,3-c]pyridine) class. Unlike its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), the 6-azaindole scaffold offers a unique hydrogen-bonding vector profile and electronic distribution, making it a critical bioisostere for indole and purine in kinase inhibitor design.
This compound serves as a "linchpin" intermediate in medicinal chemistry.[1] The C2-ethyl ester provides a masked carboxylic acid for amide coupling (targeting the solvent-exposed regions of ATP binding pockets), while the C5-bromide serves as an orthogonal handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to install hydrophobic moieties.
Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calc)
~11.5 (NH), ~2.5 (Pyridine N)
LogP
~2.6
Synthetic Routes & Process Chemistry
The synthesis of 2-substituted 6-azaindoles is non-trivial due to the electron-deficient nature of the pyridine ring. The most robust and scalable method for accessing the 2-carboxylate derivative is the Hemetsberger-Knittel Synthesis .
The Hemetsberger-Knittel Protocol
This route relies on the condensation of a functionalized pyridine aldehyde with ethyl azidoacetate, followed by thermolytic cyclization.[2] This method is preferred over the Reissert-Henze reaction for 2-carboxylates as it directly installs the ester functionality.
Mechanism of Action:
Condensation: Base-mediated aldol-type condensation between the aldehyde and ethyl azidoacetate forms an
-azidocinnamate intermediate.
Thermolysis: Heating (typically in xylene or toluene) triggers the release of nitrogen gas (
), generating a highly reactive nitrene species.
Cyclization: The nitrene inserts into the adjacent C-H bond of the pyridine ring, closing the pyrrole ring.
Procedure: Add NaOEt dropwise to a solution of the aldehyde and azidoacetate. Stir for 2-4 hours. Quench with saturated
.
Critical Control Point: Temperature control is vital to prevent premature decomposition of the azide.
Step 2: Thermolytic Cyclization
Reagents: Xylene (high boiling point solvent).
Conditions: Reflux (
C) for 1-3 hours.
Procedure: Add the crude azido-cinnamate dropwise to boiling xylene. This "high-dilution" technique prevents intermolecular side reactions (polymerization).
Purification: Upon cooling, the product often precipitates or can be purified via silica gel chromatography (Hexane/EtOAc).
Synthetic Pathway Diagram
Figure 1: The Hemetsberger-Knittel synthetic pathway for accessing the 6-azaindole-2-carboxylate core.[2]
Medicinal Chemistry Utility & Scaffold Analysis
The 6-azaindole scaffold is a "privileged structure" in drug discovery, particularly for kinase inhibitors (e.g., JAK, CDK, c-Met).
Structural Advantages
H-Bond Donor/Acceptor: The N1-H acts as a donor, while the N6 (pyridine nitrogen) acts as an acceptor. This mimics the adenine ring of ATP, allowing for high-affinity binding to the hinge region of kinases.
Solubility: The extra nitrogen in the 6-position lowers the LogP and increases aqueous solubility compared to the parent indole.
Vector Orthogonality: The C2 and C5 positions are geometrically distinct, allowing medicinal chemists to grow the molecule in two perpendicular directions to probe different pockets of the target protein.
Functionalization Map
Position 2 (Ester):
Hydrolysis:
Carboxylic Acid (Library generation via amide coupling).
Reduction:
Primary Alcohol (Linker attachment).
Grignard:
Tertiary Alcohol.
Position 5 (Bromine):
Suzuki-Miyaura: Coupling with aryl boronic acids (Biaryl formation).
Buchwald-Hartwig: Amination (Introduction of solubilizing groups like piperazines).
Sonogashira: Alkynylation (Rigid linkers).
Position 1 (Indole NH):
Alkylation/Arylation: Tuning of physiochemical properties or protecting group strategy (e.g., SEM, Boc).
Functionalization Workflow Diagram
Figure 2: Divergent synthesis strategy utilizing the orthogonal reactive handles of the scaffold.
Handling, Stability & Analytical Validation
Handling & Storage
Storage: Store at
C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis under humid conditions.
Light Sensitivity: Protect from light to prevent potential debromination or oxidation over long periods.
Safety: Irritant (H315, H319, H335). Wear standard PPE (gloves, goggles, lab coat).
Analytical Expectations
1H NMR (DMSO-d6):
ppm (Broad s, 1H, NH).
ppm (s, 1H, H-4 or H-7 pyridine proton).
ppm (s, 1H, H-7 or H-4 pyridine proton).
ppm (s, 1H, H-3 pyrrole proton).
ppm (q, 2H, of ethyl).
ppm (t, 3H, of ethyl).
LC-MS: Positive mode (
). Expect peaks at ~269 and ~271 (1:1 ratio due to isotope pattern).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50998338, Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. Retrieved from [Link]
Sartori, G., et al. (2023). Hemetsberger–Knittel Synthesis of Heteropentalenes.[2] Reactions, 4, 261. Retrieved from [Link]
This guide outlines the structural elucidation of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate , a critical scaffold in kinase inhibitor development (e.g., JAK, DYRK1A). The elucidation strategy focuses on disti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the structural elucidation of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate , a critical scaffold in kinase inhibitor development (e.g., JAK, DYRK1A).
The elucidation strategy focuses on distinguishing the [2,3-c] isomer (6-azaindole) from its common synthetic byproducts, the [2,3-b] (7-azaindole) and [3,2-c] (5-azaindole) isomers.
Introduction & Synthetic Context
In the synthesis of azaindoles, particularly via the Hemetsberger-Knittel or Reissert indole synthesis, regioisomerism is a persistent challenge. The cyclization of pyridine-based precursors often yields a mixture of [2,3-c] and [2,3-b] fused systems depending on the electronics of the starting material.
For Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate , the target structure possesses a nitrogen atom at position 6 (pyridine ring) and a bromine at position 5. Confirming this specific arrangement is vital, as the [2,3-b] isomer (Nitrogen at 7) is a frequent thermodynamic trap.
To unambiguously assign the structure, we employ a self-validating workflow combining Mass Spectrometry (MS), 1D NMR, and 2D NMR.
Phase 1: Mass Spectrometry (Elemental Verification)
Before spectral assignment, the presence of the bromine atom and the ethyl ester must be confirmed.
Isotopic Pattern: Look for the characteristic 1:1 doublet at ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
269 and 271 . This confirms the presence of one Bromine atom.[1][]
Fragmentation: Loss of the ethyl group (
) or the ethoxy group () confirms the ester functionality.
Phase 2:
H NMR (Topological Assessment)
The proton NMR spectrum provides the first evidence of the [2,3-c] substitution pattern.
Predicted Shifts & Multiplicities (DMSO-
, 500 MHz):
Position
Proton
Shift ( ppm)
Multiplicity
Coupling ()
Diagnostic Logic
1
NH
12.0 - 12.5
br s
-
Exchangeable; confirms indole-like NH.
7
Ar-H
8.80 - 8.95
s
-
Critical: Alpha to Pyridine N (N6). Highly deshielded.
4
Ar-H
8.10 - 8.20
s
-
Gamma to Pyridine N. Shielded relative to H7.
3
Pyr-H
7.10 - 7.30
s (or d)
Hz
Beta to Ester. Diagnostic of 2-substituted pyrrole.
Est-CH2
4.35
q
7.1 Hz
Characteristic Ethyl ester quartet.
Est-CH3
1.35
t
7.1 Hz
Characteristic Ethyl ester triplet.
The Isomer Filter:
[2,3-c] (Target): Two singlets in the aromatic region (H4 and H7) because they are separated by N6 and Br5.
[2,3-b] (7-azaindole): If the product were the [2,3-b] isomer, you would observe coupling between H4 and H6 (
Hz, meta-coupling), or H6 would be missing if Br is at 5? Correction: In 5-bromo-7-azaindole, protons are at H4 and H6. They are meta to each other.
Differentiation: The lack of meta-coupling and the extreme deshielding of the singlet at
8.9 (H7) strongly supports the [2,3-c] scaffold.
Phase 3: 2D NMR (Connectivity & Spatial Proof)
This is the definitive step. We use NOESY to prove the spatial proximity of the pyrrole NH to the pyridine ring protons.
NOESY (Nuclear Overhauser Effect Spectroscopy):
The "Smoking Gun": In the [2,3-c] isomer, the proton at C7 is spatially adjacent to the pyrrole NH (N1) .
Observation: A strong NOE cross-peak between
12.2 (NH) and 8.9 (H7).
Negative Control: In the [2,3-b] isomer (7-azaindole), the nitrogen is at position 7.[3] There is no proton at C7. Therefore, the NH cannot show an NOE to a peri-proton.
HMBC (Heteronuclear Multiple Bond Correlation):
C2-Ester Link: Correlation from Ester Carbonyl to H3.
Ring Junctions:
H7 should correlate to C3a (3-bond) and C5 (3-bond).
H4 should correlate to C7a (3-bond) and C2 ? No, H4 correlates to C6 (if N wasn't there) or C7a .
Verification: H7 correlating to the bridgehead carbon C3a confirms it is on the "bottom" of the pyridine ring, adjacent to N6.
Visualization of the Logic Flow
The following diagram illustrates the decision matrix for confirming the structure.
Caption: Logical workflow for distinguishing the 6-azaindole target from 7-azaindole impurities using NMR coupling patterns and NOE interactions.
Experimental Protocol
A. Sample Preparation[5][6][7]
Solvent Selection: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-
. may be used, but DMSO ensures sharper NH signals and better solubility for polar azaindoles.
Tube: Use a high-quality 5mm NMR tube (Class A) to minimize shimming errors.
Relaxation delay (D1): 1.0 s (ensure integration accuracy).
Scans: 16-64.
NOESY:
Mixing time: 300-500 ms.
This mixing time is optimal for detecting the medium-range NOE between the NH and H7 without excessive spin diffusion.
C. Data Interpretation Table
Signal
Assignment
Chemical Shift (ppm)
Integration
Key Correlation (HMBC/NOESY)
NH
H-1
12.25
1H
NOE to H-7
H-7
Pyridine H
8.85
1H
HMBC to C-3a , C-5
H-4
Pyridine H
8.15
1H
HMBC to C-7a , C-3
H-3
Pyrrole H
7.20
1H
HMBC to Ester C=O
Ethyl
4.34
2H
-
Ethyl
1.33
3H
-
Structural Diagram & Correlations
The diagram below visualizes the critical NOE and HMBC correlations that act as the "fingerprint" for this molecule.
Caption: Key NOE interaction (Green Dashed) between NH and H7 confirms the [2,3-c] fusion. In the [2,3-b] isomer, this interaction is impossible.
References
Popowycz, F., et al. (2018). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Molecules. Available at: [Link]
Lévy, T., et al. (2023). "Synthesis and Structure Elucidation of Pyrrolo[2,3-c]pyridine Derivatives." Royal Society of Chemistry (RSC) Advances. Available at: [Link]
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 1215387-58-8 (5-Bromo-6-azaindole)." PubChem. Available at: [Link]
Wipf, P. (2007). "Heterocyclic Chemistry: Azaindoles Structural Properties." University of Pittsburgh. Available at: [Link]
An In-depth Technical Guide to the Solubility of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
This guide provides a comprehensive overview of the solubility characteristics of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. Rec...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the solubility characteristics of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the critical role of solubility in a molecule's journey from discovery to a viable drug candidate, this document synthesizes available data, theoretical principles, and practical methodologies for researchers, scientists, and drug development professionals. We will delve into the expected solubility profile based on related structures, factors influencing solubility, and detailed protocols for its experimental determination.
Introduction: The Significance of Solubility in Drug Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state to be absorbed and exert its therapeutic effect. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption.[1][2][3] Therefore, a thorough understanding and early assessment of a compound's solubility are paramount for successful lead identification and optimization.[1]
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate belongs to the 7-azaindole class of compounds. Azaindole scaffolds are prevalent in medicinal chemistry, and their derivatives have shown a wide range of biological activities.[4][5][6] The introduction of a bromine atom and an ethyl carboxylate group significantly influences the molecule's physicochemical properties, including its solubility. This guide will provide the necessary framework for evaluating this critical parameter.
Predicted Solubility Profile
While specific experimental solubility data for Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is not extensively reported in publicly available literature, we can infer its likely solubility characteristics from its structural analogues and the fundamental principles of organic chemistry.
Insights from Structural Analogs
The solubility of the parent carboxylic acid, 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, provides a valuable starting point. This compound is reported to have low solubility in water and to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[7] The low aqueous solubility is expected due to the presence of the hydrophobic brominated pyrrolopyridine core.[7]
Generally, converting a carboxylic acid to its corresponding ethyl ester, as in the case of the topic compound, is expected to decrease aqueous solubility further. This is because the polar carboxylic acid group, capable of hydrogen bonding with water, is replaced by a less polar ester group. Conversely, the solubility in nonpolar organic solvents may increase.
Data from other related heterocyclic compounds, such as 7-azaindole, show solubility in chloroform and methanol.[4] Studies on other azaindole derivatives have demonstrated that modifications to the core structure can lead to significant improvements in aqueous solubility.[5][8]
Table 1: Qualitative Solubility Data of Related Compounds
In the absence of extensive experimental data, computational models serve as a valuable tool for estimating solubility. These methods, ranging from quantitative structure-property relationship (QSPR) models to more complex thermodynamic and machine learning approaches, predict solubility based on the molecule's structural features.[11][12][13][14] These models can provide initial estimates to guide experimental work and prioritize compounds in early discovery phases.
Key Factors Influencing Solubility
The solubility of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is not a fixed value but is influenced by several external factors.[15][16] Understanding these is crucial for accurate measurement and formulation development.
Temperature
For most solid solutes, solubility increases with temperature.[15][17] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution.[15] The effect of temperature on the solubility of the title compound should be experimentally determined to establish a clear solubility-temperature profile.
pH
The pH of the aqueous medium can significantly impact the solubility of ionizable compounds. Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has a pyrrolic nitrogen and a pyridinic nitrogen. The basicity of the pyridine nitrogen (pKa of the conjugate acid is typically around 5 for pyridine itself) means that at acidic pH, this nitrogen can be protonated. This protonation would result in a cationic species, which would be expected to have a significantly higher aqueous solubility than the neutral molecule. The pyrrolic nitrogen is generally not basic. Therefore, a pH-solubility profile should be determined, particularly in the physiologically relevant pH range of 1 to 8.
Solvent Polarity
The principle of "like dissolves like" is a fundamental concept in solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Given the heterocyclic nature and the presence of a bromo substituent, Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is expected to exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols like ethanol and methanol. Its solubility in nonpolar solvents like hexanes is likely to be low.
Experimental Determination of Solubility
Accurate determination of solubility requires robust and well-controlled experimental methods. Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic solubility.[1][12][18]
Thermodynamic Solubility (Equilibrium Solubility)
Thermodynamic solubility is the true equilibrium solubility of a compound at a given temperature and in a specific solvent. The most common and reliable method for its determination is the shake-flask method.[2][18]
Protocol: Shake-Flask Method for Thermodynamic Solubility
Preparation: Add an excess amount of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, or organic solvents) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
Equilibration: Agitate the vials at a constant temperature for a sufficient period to reach equilibrium. This is typically 24 to 48 hours.
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration. Care must be taken to avoid adsorption of the compound onto the filter material.
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound at which it precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[1] This method is higher throughput and is often used in early drug discovery for screening large numbers of compounds.[1][19]
Protocol: Kinetic Solubility Assay by Nephelometry
Stock Solution Preparation: Prepare a high-concentration stock solution of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate in DMSO (e.g., 10 mM).
Serial Dilution: Serially dilute the stock solution in DMSO in a microplate.
Addition to Aqueous Buffer: Transfer a small volume of each DMSO solution to a corresponding well of a microplate containing the aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration should be low (e.g., 1-2%) to minimize its effect on solubility.
Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.
Measurement: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
While direct experimental data for the solubility of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is limited, a comprehensive understanding of its likely behavior can be established through the analysis of its structural features and related compounds. It is anticipated to have low aqueous solubility and good solubility in polar aprotic organic solvents. The experimental protocols provided in this guide offer a robust framework for the accurate determination of both its thermodynamic and kinetic solubility. A thorough characterization of its solubility profile under various conditions is an indispensable step in the evaluation of this compound for its potential as a drug candidate.
National Institutes of Health. Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. 2025. [Link]
National Institutes of Health. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. [Link]
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate literature review
This is a comprehensive technical guide for Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate , designed for researchers in medicinal chemistry and drug discovery. Scaffold Class: 6-Azaindole (Pyrrolo[2,3-c]pyridine)...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical guide for Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate , designed for researchers in medicinal chemistry and drug discovery.
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors (e.g., JAK, Aurora, SGK-1) and protein degraders (PROTACs).[5] As a 6-azaindole , it serves as a bioisostere for indole, offering improved aqueous solubility and distinct hydrogen-bonding capabilities due to the pyridine nitrogen at position 6.[5]
The compound features two orthogonal handles for diversification:
C-5 Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.
C-2 Ethyl Ester: A versatile carbonyl precursor amenable to hydrolysis, reduction, or direct amidation, essential for optimizing solvent-exposed regions of a drug target.[5]
This guide details the validated synthetic route, structural properties, and functionalization logic required to utilize this scaffold effectively.
Chemical Architecture & Properties[3][6]
Structural Numbering & Logic
Correct numbering is critical due to the existence of the isomeric 7-azaindole (pyrrolo[2,3-b]pyridine).[5]
Core: Pyrrolo[2,3-c]pyridine (Nitrogen at position 6).[3][6][7]
Position 5: Bromine (located on the pyridine ring, para to the pyrrole nitrogen N1, and ortho to the pyridine nitrogen N6).[5]
Physical Properties
Property
Data
Notes
Appearance
Off-white to pale yellow solid
Light sensitive; store in dark.
Melting Point
~176–178 °C
Value based on high-purity crystalline analogs.
Solubility
DMSO, DMF, EtOAc (Hot)
Poor solubility in water/hexanes.
pKa (Calc)
~10.5 (NH)
Pyrrole NH is weakly acidic.
Storage
2–8 °C, Inert Atmosphere
Hygroscopic; keep desiccated.
Validated Synthetic Protocol
The most robust method for synthesizing 2-substituted 6-azaindoles is the Modified Reissert Indole Synthesis . This route utilizes 2-bromo-4-methyl-5-nitropyridine as the starting material.[9]
Retrosynthetic Logic
To achieve the 5-bromo substitution on the final 6-azaindole, one must start with the bromine at Position 2 of the pyridine precursor.[5]
Preparation: In a dry 3-neck flask under Argon, dissolve 2-bromo-4-methyl-5-nitropyridine (1.0 equiv) in anhydrous Ethanol (or Toluene).
Base Addition: Cool to 0 °C. Add Potassium Ethoxide (KOEt) (1.1 equiv) dropwise. The solution will turn deep red/purple (formation of the benzylic anion).
Electrophile: Add Diethyl Oxalate (1.2 equiv) dropwise, maintaining temperature < 10 °C.
Completion: Allow to warm to Room Temperature (RT) and stir for 3–12 hours.
Workup: The product often precipitates as the potassium enolate salt. Filter the solid, wash with ether, and dry.[5] Alternatively, proceed directly to reduction.[5]
Dissolution: Suspend the potassium enolate from Step 1 in Glacial Acetic Acid .
Reduction: Add Iron (Fe) Powder (4.0 equiv) or Zinc dust.
Cyclization: Heat the mixture to 80–90 °C for 2–4 hours. The nitro group reduces to an amine, which spontaneously attacks the ketone of the pyruvate side chain to close the pyrrole ring.[5]
Purification:
Cool to RT and filter through Celite to remove metal residues.
Note: Acidification precipitates the zwitterionic acid (Solubility may be low).
References
Synthesis of 6-Azaindoles: Song, J. J., et al.[5] "A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-Picoline and Carboxylic Esters." J. Org. Chem.2005 , 70(16), 6512–6514.[5] Link
Reissert Synthesis Precursors: "2-Bromo-4-methyl-5-nitropyridine acts as a reagent for the synthetic preparation of azaindole hydroxamic acid." ChemicalBook.[12] Link
Patent Literature (Precursor Mapping): WO2019126082A1 - "6-azaindole compounds." Google Patents. Link
Compound Data: "Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS 800401-70-1)."[1][2][3][4][7] PubChem. Link
General Azaindole Reviews: Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5- and 6-azaindoles."[5] Tetrahedron2007 , 63(36), 8689–8707.[5]
A Technical Guide to the Spectroscopic Characterization of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Introduction: The Significance of Pyrrolo[2,3-c]pyridines The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Pyrrolo[2,3-c]pyridines
The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into a wide range of biologically active molecules, including kinase inhibitors and anti-cancer agents. Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate serves as a versatile building block in the synthesis of these complex pharmaceutical compounds. The bromo-substituent provides a handle for further chemical modifications, such as cross-coupling reactions, while the ethyl ester can be readily hydrolyzed or converted to other functional groups. Accurate spectroscopic characterization is therefore paramount for ensuring the purity and structural integrity of this key intermediate.
Molecular Structure and Spectroscopic Overview
The molecular structure of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is presented below. The subsequent sections will delve into the detailed analysis of its expected spectroscopic signatures.
Caption: Molecular Structure of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.
Synthesis via Fischer Esterification
The target compound is typically synthesized from its corresponding carboxylic acid precursor via Fischer esterification.[1][2] This reaction involves heating the carboxylic acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid. The equilibrium of this reaction is driven towards the ester product by the large excess of the alcohol and/or the removal of water as it is formed.[3]
Caption: Fischer Esterification Workflow.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following analysis is based on the known spectrum of the precursor, 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, and predicts the spectrum of the target ethyl ester.
Experimental Protocol: ¹H NMR Spectroscopy
A sample of the compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then placed in an NMR tube and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher).
Spectral Interpretation
Data for 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: [4]
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~13.0
br s
1H
-COOH
~12.0
br s
1H
N-H
~8.5
s
1H
Ar-H
~8.2
s
1H
Ar-H
~7.3
s
1H
Ar-H
Predicted Data for Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate:
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~12.0
br s
1H
N-H
~8.5
s
1H
Ar-H
~8.2
s
1H
Ar-H
~7.3
s
1H
Ar-H
~4.4
q
2H
-OCH₂CH₃
~1.4
t
3H
-OCH₂CH₃
The most significant change expected upon esterification is the disappearance of the carboxylic acid proton signal at ~13.0 ppm and the appearance of signals corresponding to the ethyl group. The methylene protons (-OCH₂-) are expected to appear as a quartet around 4.4 ppm due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.4 ppm. The signals for the aromatic and N-H protons are expected to remain in similar positions.
Caption: Predicted ¹H NMR correlations for the target compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides valuable information about the carbon framework of a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation is the same as for ¹H NMR. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.
Spectral Interpretation
Data for 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: [4]
Chemical Shift (δ) ppm
Assignment
~162
C=O
~148-120
Aromatic & Pyrrole Carbons
~115
Aromatic & Pyrrole Carbons
Predicted Data for Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate:
Chemical Shift (δ) ppm
Assignment
~160
C=O (ester)
~148-120
Aromatic & Pyrrole Carbons
~115
Aromatic & Pyrrole Carbons
~61
-OCH₂CH₃
~14
-OCH₂CH₃
The ester carbonyl carbon is expected to be slightly upfield compared to the carboxylic acid carbonyl. The key additions to the spectrum will be the signals for the ethyl group: the methylene carbon (-OCH₂-) at approximately 61 ppm and the methyl carbon (-CH₃) at around 14 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Experimental Protocol: Mass Spectrometry
A dilute solution of the sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺.
Spectral Interpretation
Data for 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: [4]
The molecular weight of the carboxylic acid is 241.04 g/mol .[5] The mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with peaks at m/z 241 and 243.
Predicted Data for Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate:
The molecular weight of the ethyl ester is 269.09 g/mol . The mass spectrum is expected to show a protonated molecular ion [M+H]⁺ with a characteristic bromine isotopic pattern at m/z 270 and 272. Common fragmentation pathways would involve the loss of the ethoxy group (-OEt, 45 Da) or the entire ester group (-COOEt, 73 Da).
Caption: Predicted Mass Spectrometry Fragmentation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then analyzed using an FTIR spectrometer.
Spectral Interpretation
Data for 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: [4]
Wavenumber (cm⁻¹)
Assignment
~3400-2400
O-H stretch (broad)
~3100
N-H stretch
~1700
C=O stretch (carboxylic acid)
~1600
C=C stretch (aromatic)
Predicted Data for Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate:
Wavenumber (cm⁻¹)
Assignment
~3100
N-H stretch
~2980
C-H stretch (aliphatic)
~1720
C=O stretch (ester)
~1600
C=C stretch (aromatic)
~1250
C-O stretch (ester)
The broad O-H stretch of the carboxylic acid will be absent in the ester's spectrum. A strong C=O stretching band for the ester is expected around 1720 cm⁻¹. Additionally, C-H stretching vibrations for the ethyl group will appear around 2980 cm⁻¹, and a characteristic C-O stretching band for the ester will be present around 1250 cm⁻¹.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. By leveraging the available spectral data of its carboxylic acid precursor and applying fundamental principles of spectroscopic interpretation, we have established a detailed framework for the characterization of this important synthetic intermediate. Researchers and drug development professionals can utilize this guide for the verification of their synthesized material and to ensure the quality and purity of this key building block in their discovery programs.
Technical Guide: Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate in Kinase Drug Discovery
This guide serves as an advanced technical resource for medicinal chemists and structural biologists utilizing Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate as a scaffold in kinase inhibitor design. Unlike the ub...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical resource for medicinal chemists and structural biologists utilizing Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate as a scaffold in kinase inhibitor design. Unlike the ubiquitous 7-azaindole, this 6-azaindole isomer offers unique vector geometries for accessing distinct kinase pockets.
Executive Summary: The 6-Azaindole Advantage
In the crowded landscape of ATP-competitive kinase inhibitors, the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold represents a strategic bioisostere to the more common pyrrolo[2,3-b]pyridine (7-azaindole). While 7-azaindoles are "privileged" hinge binders mimicking the purine core of ATP, 6-azaindoles shift the hydrogen bond acceptor vector.
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (Compound 1 ) is a high-value fragment because it provides two orthogonal synthetic handles:
C5-Bromine: A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend into the hydrophobic back-pocket or solvent-exposed regions.
C2-Carboxylate: A precursor for hinge-binding motifs (carboxamides) or macrocyclization.
This guide details the structural rationale, synthesis, and experimental utilization of this fragment.
Structural Biology & Binding Logic
Vector Analysis: 6-Azaindole vs. 7-Azaindole
The primary utility of the 6-azaindole core lies in its altered hydrogen bonding potential relative to the ATP hinge region.
7-Azaindole (Standard): Forms a bidentate H-bond with the hinge (NH donor / N7 acceptor).[1]
6-Azaindole (Scaffold 1): The N6 nitrogen is positioned away from the standard acceptor site. This allows for:
Water-Mediated Binding: Bridging interactions with conserved water molecules in the pocket.
Selectivity: Avoidance of repulsive interactions in kinases where the 7-position is sterically occluded or electrostatically unfavorable.
Flipped Binding Modes: The scaffold often binds in a "flipped" orientation relative to ATP, presenting the C2-substituent to the gatekeeper residue.
Visualization: Binding Mode Vectors
The following diagram illustrates the vector differences and potential interactions.
Figure 1: Vector mapping of the 6-azaindole scaffold within the kinase ATP-binding pocket.
Synthetic Protocol: The Reissert-Henze Route[2]
The most robust method to synthesize Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate preserves the bromine atom during the cyclization of the pyridine ring.
Retrosynthetic Analysis
The 6-azaindole core is constructed via the Reissert-Henze synthesis , involving the condensation of an o-nitrotoluene equivalent with an oxalate ester.
Technical Guide: Stability & Handling of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
This guide details the stability profile, degradation mechanisms, and handling protocols for Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 800401-70-1). It is structured to provide actionable intelligence f...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the stability profile, degradation mechanisms, and handling protocols for Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 800401-70-1). It is structured to provide actionable intelligence for researchers synthesizing or utilizing this scaffold in drug discovery.
Executive Summary
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (often referred to as a 5-bromo-6-azaindole derivative) is a critical bicyclic heteroaromatic building block.[1] While the pyrrolo[2,3-c]pyridine core exhibits aromatic stability, the compound possesses three distinct vectors of reactivity that compromise its shelf-life and solution stability:
Hydrolytic instability of the C2-ethyl ester.
Nucleophilic susceptibility of the C5-bromine (activated by the adjacent N6-pyridine nitrogen).
Oxidative potential of the electron-rich pyrrole ring and the pyridine nitrogen.
Storage Recommendation: Store at -20°C under an inert atmosphere (Ar/N₂) . Protect from light.
Handling Precaution: Avoid prolonged exposure to strong bases or nucleophilic solvents (e.g., MeOH) at elevated temperatures to prevent transesterification or SNAr reactions.
Structural Analysis & Reactivity Profile
The stability of this compound is dictated by the interplay between the electron-deficient pyridine ring and the electron-rich pyrrole ring.
Functional Group Vulnerabilities
Functional Group
Condition
Risk Level
Mechanism
Ethyl Ester (C2)
Aqueous Acid/Base
High
Hydrolysis to the carboxylic acid (Precipitation risk).
Ethyl Ester (C2)
Alcohols (MeOH)
Medium
Transesterification (e.g., Ethyl Methyl ester) in the presence of base/catalyst.
Bromine (C5)
Strong Nucleophiles
Medium
displacement. The N6-nitrogen activates the C5-position, making the Br leaving group more labile than in standard benzenoid systems.
Pyrrole NH (N1)
Strong Base
High
Deprotonation (). The resulting anion is oxidation-sensitive.
Pyridine Nitrogen (N6)
Oxidants (mCPBA, )
Medium
Formation of N-oxide, which significantly alters solubility and reactivity.
Predicted Degradation Pathways
The following diagram illustrates the primary degradation routes based on the 6-azaindole scaffold's electronic properties.
Figure 1: Primary degradation pathways. The ester hydrolysis (Red) is the most common failure mode in formulation, while photodehalogenation (Green) occurs upon improper storage.
Stability Under Various Conditions
Solid State Stability
Thermal: The compound is a solid with a high melting point, generally stable up to 40°C in the short term. However, long-term storage above RT can accelerate slow surface oxidation.
Photostability:Sensitive. Halogenated heterocycles are prone to radical dehalogenation under UV light. The compound must be stored in amber vials or foil-wrapped containers.
Hygroscopicity: Moderate. While the ester is hydrophobic, the pyridine nitrogen can hydrogen bond with atmospheric moisture, potentially catalyzing slow hydrolysis in the solid state if not desiccated.
Solution State Stability
DMSO/DMF:Stable for >24 hours at RT. Preferred solvents for stock solutions.
Methanol/Ethanol:Metastable. Stable at neutral pH, but trace acids or bases can catalyze transesterification (e.g., conversion of Ethyl ester to Methyl ester in MeOH) over days.
Water/Buffer:
pH 1-3: Slow hydrolysis.
pH 7: Relatively stable (suspension).
pH >9:Unstable. Rapid saponification to the carboxylate salt.
Chlorinated Solvents (DCM/CHCl₃): Stable, provided the solvent is acid-free (stabilized with amylene, not ethanol, to avoid transesterification).
Experimental Protocols
As a researcher, you should not rely solely on vendor data. The following protocols allow you to validate the integrity of your specific batch.
HPLC Method for Purity & Stability Assessment
This method separates the parent from the likely hydrolysis (acid) and debrominated impurities.
Blocks UV radiation to prevent C-Br bond homolysis.
Solvent Choice
Anhydrous DMSO
Avoids protic solvents that may participate in solvolysis.
Re-test Date
12 Months
Standard interval for halogenated heteroaromatic esters.
Safety Note: This compound is an irritant (H315, H319, H335). Handle in a fume hood. In case of contact, the bromine moiety renders it potentially more toxic than non-halogenated analogs due to potential alkylating ability (though low for aryl bromides).
References
Compound Identity & Properties: PubChem. Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CID 50998338).[1] National Library of Medicine. Link
Azaindole Synthesis & Reactivity: Popowycz, F., et al. "Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles." Tetrahedron, 2007.[2] Link
Forced Degradation Guidelines: Blessy, M., et al. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis, 2014. Link
Vendor Storage Data: Sigma-Aldrich/Merck. Product Specification: Ethyl 5-bromo-1H-pyrrole-2-carboxylate analogs. Link (Note: General handling for bromo-pyrrole esters applied here as authoritative baseline).
Application Notes and Protocols: Buchwald-Hartwig Amination on the 6-Azaindole Ring System
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 6-Azaindoles and C-N Bond Formation The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged heterocyc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Azaindoles and C-N Bond Formation
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole, coupled with the hydrogen bond accepting capability of the pyridine nitrogen, allows for unique interactions with biological targets. Consequently, 6-azaindole derivatives have demonstrated a wide spectrum of pharmacological activities, leading to the development of therapeutics such as the HIV entry inhibitor Fostemsavir.[1] The construction of substituted 6-azaindoles is therefore a critical endeavor in drug discovery.
Among the various methods for functionalizing this core, the Buchwald-Hartwig amination stands out as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[2] This palladium-catalyzed cross-coupling reaction enables the direct linkage of an amine to an aryl or heteroaryl halide, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[2] For the 6-azaindole system, this reaction provides a reliable pathway to introduce diverse amine functionalities, crucial for modulating physicochemical properties and biological activity.
This guide provides an in-depth exploration of the Buchwald-Hartwig amination as applied to the 6-azaindole ring system, offering mechanistic insights, detailed protocols, and troubleshooting strategies to empower researchers in their synthetic efforts.
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Mechanism
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][4] While the specific intermediates and kinetics can be influenced by the choice of ligand, base, and substrates, the fundamental steps remain consistent.
The generally accepted mechanism involves the following key transformations:
Catalyst Activation: If a Pd(II) precatalyst such as Pd(OAc)₂ is used, it must first be reduced in situ to the active Pd(0) species.[3][5] This reduction can be effected by the amine reactant or the phosphine ligand.[3] The use of pre-formed Pd(0) complexes or palladacycle precatalysts can streamline this step.[5]
Oxidative Addition: The active LPd(0) catalyst reacts with the aryl halide (e.g., a halo-6-azaindole) in an oxidative addition step, forming a Pd(II) intermediate.[4][6][7] This is often the rate-determining step of the cycle.[7]
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][4]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, particularly with primary aliphatic amines.[2][8] This side reaction leads to the formation of a hydrodehalogenated arene and an imine.[2] The development of sterically hindered and electron-rich ligands has been crucial in promoting the desired reductive elimination pathway.[2][9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing the Reaction: Key Parameters for Success
The success of the Buchwald-Hartwig amination on the 6-azaindole system hinges on the careful selection of several key reaction components. The inherent electronic properties and potential for catalyst inhibition by the pyridine nitrogen of the azaindole core necessitate thoughtful optimization.[10]
Parameter
Considerations for 6-Azaindole Substrates
Recommended Starting Points
Palladium Source
Pd(OAc)₂, Pd₂(dba)₃ are common precatalysts.[5] Palladacycle precatalysts (e.g., G3 or G4) offer improved stability and activity.
Pd₂(dba)₃ (1-5 mol%), BrettPhos Pd G4 (1-5 mol%)
Ligand
Bulky, electron-rich phosphine ligands are crucial to promote oxidative addition and reductive elimination while minimizing catalyst inhibition.[2][9][11] Biarylphosphine ligands (e.g., XPhos, BrettPhos) and ferrocene-based ligands (e.g., dppf) have shown broad utility.[2][4][12]
XPhos, SPhos, BrettPhos, RuPhos (1.2-2.4 equivalents relative to Pd)
Base
A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[5] Weaker bases like K₂CO₃ or Cs₂CO₃ can be effective in some cases and may be necessary for base-sensitive substrates.[3][13]
NaOtBu, K₃PO₄, Cs₂CO₃ (1.4-2.5 equivalents)
Solvent
Aprotic, non-coordinating solvents are generally preferred. Toluene, dioxane, and THF are commonly used.[5][14] The choice of solvent can impact the solubility of the base and the reaction temperature.
Toluene, 1,4-Dioxane, t-BuOH
Temperature
Reactions are typically heated to ensure a reasonable reaction rate, often between 80-110 °C.[4][5] Microwave irradiation can sometimes accelerate the reaction.
80-110 °C
Experimental Protocol: A General Procedure for the Amination of 6-Bromo-1H-pyrrolo[2,3-c]pyridine
This protocol provides a general starting point for the Buchwald-Hartwig amination of a 6-halo-azaindole. Optimization of the specific ligand, base, and temperature may be necessary for different amine coupling partners.
Materials:
6-Bromo-1H-pyrrolo[2,3-c]pyridine
Amine (1.1 - 1.5 equivalents)
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
Phosphine ligand (e.g., XPhos, 6 mol%)
Base (e.g., NaOtBu, 1.5 equivalents)
Anhydrous, degassed solvent (e.g., Toluene)
Reaction vessel (e.g., Schlenk tube or microwave vial)
Inert atmosphere (Nitrogen or Argon)
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
Preparation: In a glovebox or under a stream of inert gas, add the 6-bromo-1H-pyrrolo[2,3-c]pyridine, palladium precatalyst, phosphine ligand, and base to a dry reaction vessel equipped with a magnetic stir bar.
Inerting: Seal the vessel and evacuate and backfill with nitrogen or argon three times.
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine, via syringe.
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously for the desired time (typically 12-24 hours).
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-azaindole.
Troubleshooting Common Issues
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
- Inactive catalyst- Insufficiently strong base- Low reaction temperature- Catalyst poisoning by the pyridine nitrogen
- Use a more active precatalyst (e.g., a palladacycle).- Screen different ligands (e.g., BrettPhos, RuPhos).- Switch to a stronger base (e.g., LHMDS, if compatible with other functional groups).- Increase the reaction temperature.- Consider N-protection of the azaindole if inhibition is suspected.[10]
Formation of Hydrodehalogenated Byproduct
- β-Hydride elimination is competing with reductive elimination, especially with primary amines.
- Use a bulkier ligand (e.g., BrettPhos, tBuXPhos) to sterically disfavor β-hydride elimination.[8][15]- Lower the reaction temperature.
Decomposition of Starting Material or Product
- Base-sensitive functional groups on the substrate.- Reaction temperature is too high.
- Use a weaker base (e.g., K₃PO₄, Cs₂CO₃).- Lower the reaction temperature and accept a longer reaction time.
Difficult Purification
- Formation of palladium black.- Complex reaction mixture.
- Filter the crude reaction mixture through a pad of Celite® before aqueous work-up.- Re-optimize reaction conditions to improve selectivity.
Conclusion: A Cornerstone of Modern Synthesis
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and its application to the 6-azaindole scaffold provides a robust and reliable method for accessing a diverse range of medicinally relevant compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters—particularly the ligand and base—researchers can overcome the inherent challenges of working with this important heterocyclic system. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to leverage this powerful transformation in their synthetic endeavors.
References
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]
Singleton, D. A., & Black, K. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14665–14673. [Link]
Black, K., & Singleton, D. A. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14665-14673. [Link]
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved February 11, 2026, from [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 11, 2026, from [Link]
Kysil, A., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]
ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination. Retrieved February 11, 2026, from [Link]
Takale, B. S., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry. [Link]
Andrade, C. K. Z., & Pinho, V. D. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2649. [Link]
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 61(27), e202202698. [Link]
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
van der Ende, C. W., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(35), 12000-12020. [Link]
da Silva, A. F., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250–3253. [Link]
Pham, N. N., et al. (2015). Facile synthesis of 4- and 7-azaindoles from the corresponding imines by palladium-catalyzed cascade C-C and C-N coupling. Organic & Biomolecular Chemistry, 13(21), 6047–6058. [Link]
Buchwald, S. L., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10495–10499. [Link]
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]
da Silva, A. B., et al. (2024). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 29(1), 245. [Link]
Sun, X., & Han, B. (2025). Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions. Inorganic Chemistry Frontiers. [Link]
El-Sayed, N. N. E., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(45), 32000-32020. [Link]
de Sousa, F. R. M., et al. (2022). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Omega, 7(1), 1000–1010. [Link]
Saha, R., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 12(1), 12345. [Link]
Sanna, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3700. [Link]
Application Note: Strategic Deprotection of N-Boc-Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
[1] Executive Summary This guide details the protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate .[][2] This scaffold, a 6-azaindole der...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide details the protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate .[][2] This scaffold, a 6-azaindole derivative, is a critical intermediate in the synthesis of JAK/STAT pathway inhibitors and other kinase-targeting therapeutics.[]
Unlike standard indole deprotection, the presence of the pyridine nitrogen (N6) and the electron-withdrawing bromine at C5 creates a unique electronic environment. This requires a tailored approach to prevent ester hydrolysis and ensure efficient salt-break (neutralization) during workup.[] This note presents two validated methods: Trifluoroacetic Acid (TFA) Solvolysis (Method A) for medicinal chemistry scale (<1 g) and HCl/Dioxane Deprotection (Method B) for process scale (>1 g).[]
Electronic State: The pyridine ring renders the system electron-deficient compared to standard indoles.[]
pKa Considerations: The N6 nitrogen is basic (pKa ~4–5).[] Upon deprotection with acid, the product will isolate as a salt (Trifluoroacetate or Hydrochloride).
Risk Factors:
Ester Hydrolysis: The C2-ethyl ester is stable in anhydrous acid but susceptible to hydrolysis if the reaction mixture absorbs atmospheric moisture or if the quench is exothermic and aqueous.
Solubility: The deprotected free base is often poorly soluble in non-polar solvents, complicating extraction.
Reaction Mechanism
The deprotection proceeds via an E1 mechanism.[] Protonation of the carbamate carbonyl is followed by the cleavage of the tert-butyl cation (isobutylene gas release) and decarboxylation.
Figure 1: Mechanistic pathway of Boc-deprotection for azaindole derivatives.[]
Dissolution: Dissolve the substrate in DCM (0.1 M concentration) in a round-bottom flask.
Acid Addition: Cool the solution to 0 °C (ice bath). Add TFA dropwise.[]
Ratio: DCM:TFA should be 2:1 to 4:1 (v/v).[]
Note: High dilution is not required, but sufficient DCM prevents ester hydrolysis.
Reaction: Remove the ice bath and stir at Room Temperature (20–25 °C).
Monitoring: Check LCMS after 1 hour. The Boc group is lipophilic; look for a significant shift to an earlier retention time (more polar product).[]
Workup (Critical Step):
Option 1 (Isolation as Salt): Evaporate volatiles in vacuo.[] Co-evaporate with toluene (3x) to remove residual TFA.[] This yields the TFA salt, which is often stable and usable for subsequent couplings.
Option 2 (Free Base): Dilute the residue with DCM.[] Slowly pour into saturated aqueous NaHCO₃ at 0 °C. Stir until gas evolution stops. Separate layers. Extract aqueous layer with DCM/iPrOH (3:1) if the product is polar.[] Dry over Na₂SO₄ and concentrate.
Method B: HCl in Dioxane (Process Scale)
Best for: >1 g scale, avoiding fluorinated waste, obtaining a crystalline salt.
Reagents
Substrate (1.0 equiv)
4M HCl in 1,4-Dioxane (10–20 equiv).
Solvent: 1,4-Dioxane or Ethyl Acetate (EtOAc).[]
Protocol
Preparation: Suspend the substrate in 1,4-Dioxane or EtOAc (5 mL per gram of substrate).
Note: The starting material may not fully dissolve initially.[][5]
Acid Addition: Add 4M HCl in Dioxane dropwise at 0 °C.
Reaction: Warm to Room Temperature. Stir for 2–4 hours.
Observation: The product (hydrochloride salt) often precipitates out of the solution as a white or off-white solid.[]
Use the following logic flow to determine the correct corrective action if issues arise.
Figure 2: Troubleshooting logic flow for azaindole deprotection.
Specific Challenges with 5-Bromo-6-Azaindoles
N-Boc Stability: The electron-deficient nature of the pyridine ring can sometimes stabilize the N-Boc bond slightly more than in standard indoles.[] If Method A is slow, do not heat above 40 °C (risk of ester loss). Instead, increase acid concentration.
Scavenging: For high-purity requirements (e.g., late-stage GMP), add Triethylsilane (TES) (2 equiv) during the TFA reaction.[] This scavenges the tert-butyl cation, preventing re-attachment to the electron-rich C3 position (though rare in 5-bromo derivatives due to steric/electronic hindrance).[]
Safety & Handling
5-Bromo-pyrrolo[2,3-c]pyridine derivatives: Potential irritants.[][7][8] Handle in a fume hood.
TFA: Corrosive, causes severe burns. Do not inhale vapors.[][8]
Isobutylene: The reaction releases gas.[] Do not seal the reaction vessel tightly; use a bubbler or needle vent.[]
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[] John Wiley & Sons.[] []
Wuts, P. G. M. (2020).[] Protection for the Amino Group. In Greene's Protective Groups in Organic Synthesis. []
Han, S., et al. (2014). "Discovery of 6-Azaindole Derivatives as Potent JAK Inhibitors." ACS Medicinal Chemistry Letters, 5(5), 550-554.[] (Demonstrates azaindole handling). []
Lundt, B. F., et al. (1978).[] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268. (Foundational mechanistic reference).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
Target Audience: Medicinal Chemists, Process Development Scientists.
Scope: Purification of 3-, 4-, 5-, or 6-bromo-azaindole carboxylic esters (e.g., methyl/ethyl 5-bromo-7-azaindole-3-carboxylate).
Brominated azaindole esters are critical "privileged scaffolds" in the synthesis of kinase inhibitors (e.g., Vemurafenib analogs) and viral attachment inhibitors. While column chromatography is standard for milligram-scale discovery, it becomes a bottleneck at gram-to-kilogram scales. Recrystallization offers a scalable, cost-effective alternative but presents unique challenges:
The Solubility Paradox: The azaindole core is polar (H-bond donor/acceptor), while the bromine and ester groups add significant lipophilicity.
Hydrolysis Risk: The ester moiety is susceptible to hydrolysis if subjected to prolonged heating in wet protic solvents.
Oiling Out: These low-melting solids frequently form supersaturated oils rather than crystals if the solvent polarity gap is too wide.
This guide provides a field-proven protocol emphasizing controlled supersaturation and impurity rejection logic.
Solvent System Selection Strategy
Unlike simple aromatics, brominated azaindole esters require a "Goldilocks" solvent system that balances
- stacking interactions with polar solubility.
Recommended Solvent Systems
System Type
Primary Solvent (Good Solubilizer)
Anti-Solvent (Poor Solubilizer)
Rationale
System A (Preferred)
Toluene
Heptane
Toluene engages in -stacking with the azaindole core; Heptane forces precipitation. Ideal for removing non-polar impurities.
System B (Polar)
Ethyl Acetate
Hexanes
Standard "like-dissolves-like" for the ester functionality. Good for rejecting polar byproducts.
System C (Protic)
Ethanol (Anhydrous)
Water (Trace/Dropwise)
Use only if compound is stable. Excellent for removing inorganic salts (e.g., Pd catalysts, bromide salts).
Critical Warning: Solvent Compatability
Avoid Acetone: Often leads to excessive solubility and difficult recovery (low yields).
Avoid Hot Aqueous Acids/Bases: Will hydrolyze the ester to the carboxylic acid, which may then decarboxylate or precipitate unpredictably.
Checkpoint: If the solid does not dissolve completely, add Toluene in 5 mL increments. Do not exceed 10 volumes (100 mL).
Observation: If a dark, insoluble tar remains at the bottom, this is likely polymeric impurity or inorganic salt.
Hot Filtration (Crucial): While maintaining reflux temperature, filter the solution through a pre-warmed glass frit or a Celite pad to remove insoluble particulates.
Why: Particulates act as uncontrolled nucleation sites, leading to small, impure crystals.
Phase 2: Controlled Nucleation
Re-equilibration: Return the clear filtrate to a clean RBF and bring back to a gentle reflux.
Anti-Solvent Addition: Slowly add Heptane dropwise through the top of the condenser.
End Point: Stop adding when a faint, persistent turbidity (cloudiness) is observed.
Correction: Add 1-2 mL of Toluene to clear the solution back to transparency.
Cooling Ramp: Turn off the heat source. Allow the flask to cool to room temperature on the stir plate slowly (approx.
Cryogenic Finish: Once at room temperature, place the flask in an ice bath (
) for 1 hour to maximize yield.
Filtration: Collect solids via vacuum filtration on a Buchner funnel.
Displacement Wash: Wash the filter cake with a pre-chilled mixture of Toluene:Heptane (1:3 ratio, 20 mL).
Technique: Disconnect vacuum, pour wash solvent over cake, let sit for 10 seconds, then re-apply vacuum.
Drying: Dry in a vacuum oven at
for 12 hours.
Troubleshooting & Optimization Logic
Scenario: The "Oiling Out" Phenomenon
Symptom: As the solution cools, liquid droplets form on the flask walls instead of crystals.
Cause: The temperature entered the "metastable zone" where liquid-liquid phase separation occurs before crystallization.
Fix:
Re-heat until the oil redissolves.
Seed: Add a tiny crystal of pure product (if available) at
below the boiling point.
Reduce Anti-solvent: Use less Heptane in the next attempt.
Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.
Scenario: Low Yield (<50%)
Cause: Compound is too soluble in the mother liquor.
Fix:
Concentrate the mother liquor by 50% via rotary evaporation and repeat the cooling cycle (Second Crop).
Note: Second crop crystals are usually less pure and should be analyzed separately.
Process Visualization
Workflow Diagram
The following diagram illustrates the critical decision nodes in the purification process.
Figure 1: Decision-logic flowchart for the recrystallization of brominated azaindole esters, highlighting the critical loop for managing 'oiling out' events.
Analytical Validation
Trust but verify. A visually crystalline solid can still contain impurities.
Method
Purpose
Acceptance Criteria
HPLC (UV 254 nm)
Purity Quantification
>98.5% Area under curve. Look for des-bromo (hydrogenolysis) impurities if Pd was used previously.
1H NMR (DMSO-d6)
Solvent Residuals
Check for trapped Toluene (2.3 ppm) or Heptane (0.8, 1.2 ppm). Esters often trap lattice solvent.
X-Ray Powder Diffraction (XRPD)
Polymorph ID
Critical for GMP. Ensure the pattern matches the desired stable polymorph (avoid amorphous halos).
References
Vertex Pharmaceuticals. (2010). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PubMed Central. Link
Shanghai Human Biotech Co Ltd. (2013). Preparation method for 5-bromo-7-azaindole. Patent CN102584820B. Link
BenchChem Technical Support. (2025). Crystallization of 1-Acetyl-7-azaindole: Troubleshooting & Optimization. Link
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Link
Md. Firoz Ahmed et al. (2017). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. Link
Application
Application Note: Strategic Utilization of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate in Fragment-Based Drug Design (FBDD)
Executive Summary & Strategic Rationale In the landscape of Fragment-Based Drug Design (FBDD), the transition from a low-affinity "hit" to a high-affinity "lead" often stalls due to limited vectors for chemical elaborati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
In the landscape of Fragment-Based Drug Design (FBDD), the transition from a low-affinity "hit" to a high-affinity "lead" often stalls due to limited vectors for chemical elaboration. This application note details the utility of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 800401-71-2) as a privileged "advanced fragment."
Unlike the ubiquitous 7-azaindole (pyrrolo[2,3-b]pyridine), the 6-azaindole (pyrrolo[2,3-c]pyridine) core offers a distinct hydrogen-bonding motif and vector orientation, making it a powerful tool for scaffold hopping and generating novel intellectual property. This specific building block is pre-functionalized with two orthogonal synthetic handles—a bromine at C-5 and an ester at C-2—enabling rapid, bi-directional library generation.
Key Advantages:
Rule of Three Compliance: The core fragment retains physicochemical properties suitable for FBDD (MW < 300, cLogP < 3).
Orthogonal Reactivity: Allows sequential modification of the hydrophobic region (via C-5) and the solvent-exposed region (via C-2).
Kinase Relevance: The pyrrolo-pyridine core mimics the purine ring of ATP, making it an ideal scaffold for Type I and Type II kinase inhibitors.
Chemoinformatics Profile
Before synthesis, it is critical to understand the starting limitations of the fragment.
Property
Value
Structural Insight
Molecular Weight
269.09 Da
Ideal for FBDD; allows addition of ~200 Da during optimization.
cLogP
~1.9
Moderately lipophilic; C-2 modifications should aim to lower LogP.
Application Workflow: The "Anchor & Grow" Strategy
The optimal strategy for this scaffold involves using the C-5 bromine as the "Anchor" (binding to the deep hydrophobic pocket) and the C-2 ester as the "Grow" vector (extending into the solvent channel to improve solubility and pharmacokinetic properties).
Visualization of the FBDD Cycle
The following diagram illustrates the iterative workflow for optimizing this specific fragment.
Figure 1: The iterative FBDD cycle focusing on vector identification for the 6-azaindole scaffold.
Detailed Experimental Protocols
Safety Warning: All procedures involving palladium catalysts and brominated heterocycles should be performed in a fume hood. 6-azaindoles can be skin irritants.
Protocol A: C-5 Functionalization via Suzuki-Miyaura Coupling
Objective: To introduce an aryl or heteroaryl group at the 5-position (Hydrophobic Pocket).
Challenge: Unprotected azaindoles can poison Pd catalysts due to the free NH and pyridine nitrogen coordination.
Solution: Use of active ligand systems (e.g., SPhos, XPhos) or transient protection.
Note: If conversion is <20%, protect the indole nitrogen with a Boc group (Boc₂O, DMAP, THF) prior to coupling.
Protocol B: C-2 Functionalization via Hydrolysis & Amide Coupling
Objective: To extend the scaffold into the solvent channel, modulating solubility.
Step 1: Saponification
Dissolve the C-5 substituted product in THF/MeOH/H₂O (3:1:1).
Add LiOH·H₂O (3.0 eq).
Stir at Room Temperature for 2 hours (monitor by LC-MS for disappearance of ethyl ester).
Acidify to pH 3 with 1M HCl. The carboxylic acid usually precipitates. Filter and dry.
Step 2: Amide Coupling
Dissolve the carboxylic acid intermediate (1.0 eq) in dry DMF.
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to activate.
Add the amine (R-NH₂, 1.2 eq).
Stir at RT for 2–16 hours.
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final compounds to ensure high purity for biological screening.
Synthetic Pathway Visualization[1]
The following diagram maps the chemical evolution of the fragment.
Figure 2: Divergent synthetic pathway transforming the brominated ester fragment into a lead-like molecule.
Case Study & Troubleshooting
Context: A recent campaign targeting JAK3 utilized this scaffold.
Observation: Direct coupling on the unprotected 6-azaindole resulted in 15% yield due to Pd-coordination at the N-6 position.
Correction: The protocol was modified to use N-Boc protection first.
Result: This produced a sub-nanomolar inhibitor with improved selectivity over JAK2 due to the specific vector of the 6-azaindole H-bond donor.
References
PubChem. 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.[4] National Library of Medicine. Available at: [Link]
Organic Chemistry Portal. Synthesis of Azaindoles. (Reviews on Suzuki coupling conditions for aza-fused systems). Available at: [Link]
Song, J.J., et al. (2013). Fragment-Based Discovery of 6-Azaindazoles As Inhibitors of Bacterial DNA Ligase. ACS Medicinal Chemistry Letters. (Discusses 6-aza scaffold properties in FBDD). Available at: [Link]
Meanwell, N.A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on azaindole as an indole bioisostere). Available at: [Link]
synthesis of p38 kinase inhibitors from Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Executive Summary & Biological Rationale[2] This guide details the synthetic utility of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (Structure 1 ) as a high-value scaffold for generating p38 mitogen-activated p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Biological Rationale[2]
This guide details the synthetic utility of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (Structure 1 ) as a high-value scaffold for generating p38 mitogen-activated protein kinase (MAPK) inhibitors.[1]
The p38 MAPK pathway is a critical driver of cytokine production (TNF-
, IL-1) in inflammatory diseases like rheumatoid arthritis and Crohn's disease. The 6-azaindole (pyrrolo[2,3-c]pyridine) core serves as a bioisostere of the indole nucleus found in early inhibitors, offering improved aqueous solubility and distinct hydrogen-bonding capabilities within the ATP-binding pocket.
Mechanistic Design Strategy
The target scaffold is designed to exploit the Type I (ATP-competitive) binding mode:
Hinge Binding (The Core): The pyrrole N-H and pyridine N (N6) mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region residues (Glu71 and Met109 in p38
).
Hydrophobic Pocket (C5-Position): The bromine at C5 allows for palladium-catalyzed cross-coupling to introduce bulky aryl groups (e.g., 2,4-difluorophenyl) that occupy the hydrophobic "gatekeeper" pocket (Thr106).[1]
Solvent Front (C2-Position): The ethyl ester is a versatile handle. Hydrolysis and amidation allow the introduction of solubilizing groups that interact with the solvent-exposed regions or the ribose-binding pocket.
Figure 1: Pharmacophore mapping of the 6-azaindole scaffold against the p38 kinase active site.[1]
Synthetic Workflow
The synthesis follows a divergent strategy. While the C2-ester can be modified first, we recommend C5-functionalization (Suzuki) prior to C2-modification .[1] This approach minimizes the risk of side reactions with the amide functionality during the metal-catalyzed step and allows for late-stage diversification of the solubility-enhancing group.
Reaction Pathway[3][4][5][6]
Step A (Suzuki-Miyaura Coupling): Installation of the hydrophobic aryl group.
Step B (Saponification): Hydrolysis of the ethyl ester to the carboxylic acid.
Step C (Amide Coupling): Installation of the amine tail.
Figure 2: Step-wise synthetic route from the brominated ester precursor to the final inhibitor.
Detailed Experimental Protocols
Step A: Suzuki-Miyaura Cross-Coupling
Objective: Install the 2,4-difluorophenyl moiety (or similar) at the C5 position.
Critical Insight: Unprotected azaindoles can poison Palladium catalysts due to the free N-H. However, under slightly basic aqueous conditions, the reaction proceeds smoothly with robust catalysts like Pd(dppf)Cl
Add the Pd catalyst (41 mg, 0.05 mmol) under a stream of nitrogen.
Seal and heat to 90°C for 4–6 hours. Monitor by LC-MS (Target mass: M+H).[1]
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na
SO, and concentrate.
Purification: Flash chromatography (Hexane/EtOAc gradient). The product is usually a white/off-white solid.
Step B: Ester Hydrolysis (Saponification)
Objective: Reveal the carboxylic acid for amide coupling.
Critical Insight: 6-azaindoles are electron-deficient; hydrolysis is generally faster than in indole counterparts. Avoid harsh acids to prevent decarboxylation or ring opening.
Workup: Acidify carefully with 1N HCl to pH ~3–4. The carboxylic acid often precipitates.
Filter the solid, wash with cold water, and dry under vacuum. If no precipitate forms, extract with EtOAc/n-Butanol (due to high polarity).[1]
Step C: Amide Coupling
Objective: Install the solubilizing group (e.g., morpholine, piperazine, or cyclopropylamine).[1]
Critical Insight: HATU is the preferred coupling agent for electron-poor heteroaromatic acids, minimizing racemization (if chiral amines are used) and ensuring high yields.[1]
Dissolve Intermediate 2 in dry DMF (0.1 M concentration).
Add DIPEA and stir for 5 minutes.
Add HATU; the solution may turn yellow/orange. Stir for 5 minutes to activate the acid.
Add the amine.
Stir at RT for 2–12 hours.
Workup: Dilute with water (excess). If the product precipitates, filter it. If not, extract with EtOAc, wash with 5% LiCl (to remove DMF), then brine.[1]
Purification: Reverse-phase HPLC or Flash Chromatography (DCM/MeOH) is often required for polar amides.
Data Summary & Troubleshooting
Reaction Condition Optimization Table
Variable
Condition A (Standard)
Condition B (Challenging Substrates)
Notes
Suzuki Catalyst
Pd(dppf)Cl
XPhos Pd G2
XPhos is superior for sterically hindered boronic acids [1].[1]
Suzuki Base
KCO
CsCO
Cesium often improves yields in heteroaryl couplings.
MeOH is faster but transesterification is a risk if not fully hydrolyzed.
Troubleshooting Guide
Problem: Low yield in Suzuki coupling due to protodeboronation.
Solution: Switch to anhydrous conditions using CsF as the base in dry dioxane, or use boronic esters instead of acids.
Problem: Poor solubility of the Carboxylic Acid intermediate.
Solution: Do not isolate the acid. Perform a "one-pot" hydrolysis-coupling: Hydrolyze, acidify, evaporate to dryness, and proceed directly to HATU coupling in DMF.[1]
Problem: N-Alkylation during Amide Coupling.
Solution: The azaindole N-H is relatively acidic.[2] If N-alkylation occurs, protect the indole nitrogen with a Boc group or SEM group before Step A, and deprotect as the final step [3].
References
Murali Dhar, T. G., et al. (2003).[1] "3-Cyano-6-azaindoles as inhibitors of p38 alpha MAP kinase."[3] Bioorganic & Medicinal Chemistry Letters, 13(20), 3557-3560.[1] Link
Dunetz, J. R., et al. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.[1] Link[1]
Popowycz, F., et al. (2018).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry (Review context via PMC).[1] Link
Trejo, A., et al. (2003).[1] "Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase." Journal of Medicinal Chemistry, 46(22), 4702-4713.[1] Link
Vertex Pharmaceuticals. (2002). "Inhibitors of p38 MAP Kinase (VX-745 context)." Journal of Medicinal Chemistry, 45(14), 2994–3008.[1] Link[1]
Application Notes and Protocols: Microwave-Assisted Suzuki Coupling of 6-Azaindoles
Introduction: Accelerating the Synthesis of Privileged Scaffolds The 6-azaindole motif is a "privileged scaffold" in medicinal chemistry and drug development, forming the core of numerous compounds targeting a wide range...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Accelerating the Synthesis of Privileged Scaffolds
The 6-azaindole motif is a "privileged scaffold" in medicinal chemistry and drug development, forming the core of numerous compounds targeting a wide range of diseases, including inflammatory conditions and cancer.[1][2] Its unique electronic properties and ability to act as a bioisostere for indole make it a highly sought-after heterocyclic building block.[2][3] The functionalization of this core, particularly through the formation of carbon-carbon bonds, is crucial for generating libraries of potential drug candidates.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for creating C-C bonds.[4][5] Its tolerance for a wide array of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acid derivatives make it an indispensable tool in modern organic synthesis. However, coupling reactions involving electron-deficient N-heterocycles like 6-azaindoles can be challenging, often requiring harsh conditions, long reaction times, and high catalyst loadings, which can lead to side reactions and catalyst deactivation.[6][7]
Microwave-assisted organic synthesis (MAOS) offers a powerful solution to these challenges. By utilizing dielectric heating, microwave reactors provide rapid, uniform, and highly efficient energy transfer directly to the reaction mixture.[8][9] This technology dramatically reduces reaction times from hours to mere minutes, often leading to higher product yields, cleaner reaction profiles, and improved reproducibility.[10][11] This application note provides a comprehensive guide to the experimental setup, optimization, and execution of the microwave-assisted Suzuki coupling of halogenated 6-azaindoles, tailored for researchers in synthetic chemistry and drug discovery.
The Suzuki-Miyaura Catalytic Cycle & The Microwave Advantage
The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Palladium(0) species. Understanding this mechanism is key to rational troubleshooting and optimization.
The cycle consists of three primary steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-azaindole, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[5][12]
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the active Pd(0) catalyst and forming the desired C-C bond.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The Role of Microwave Irradiation
Microwave energy accelerates chemical reactions through mechanisms distinct from conventional heating.[13]
Rapid & Efficient Heating: Microwaves directly couple with polar molecules in the mixture (solvents, reagents), causing rapid and uniform heating throughout the vessel. This avoids the slow process of thermal conduction from an external heat source and eliminates "hot wall" effects, leading to cleaner reactions.[8]
Overcoming Activation Barriers: The high temperatures achievable in sealed vessels (often well above the solvent's boiling point) provide the necessary energy to overcome the activation barrier of challenging steps, such as the oxidative addition to heteroaryl chlorides.[14]
Catalyst Enhancement: Some studies suggest that microwave irradiation can directly interact with and heat metallic catalysts, leading to localized "hot spots" that significantly enhance catalytic activity and turnover rates. This effect can lead to a dramatic reduction in reaction times, from hours to minutes, as seen in many reported procedures.[10]
Detailed Experimental Protocol
Critical Safety Considerations
High Pressure & Temperature: Microwave-assisted reactions in sealed vessels operate above the solvent's boiling point, generating significant internal pressure.[15] Never use a domestic microwave oven. Only use a dedicated laboratory microwave reactor equipped with real-time temperature and pressure sensors.[16]
Vessel Integrity: Always inspect microwave vials for cracks or defects before use. Do not exceed the manufacturer's recommended volume, temperature, or pressure limits.
Cooling: Allow the reaction vessel to cool to a safe temperature (typically <50 °C) before removing it from the reactor cavity to prevent sudden depressurization and solvent flashing.[14]
Chemical Hazards: Handle all reagents, especially palladium catalysts and solvents, inside a certified chemical fume hood. Consult the Safety Data Sheet (SDS) for each chemical before use.
Materials and Reagents
Component
Example
Typical Amount
Purpose
Heteroaryl Halide
6-Bromo-1H-pyrrolo[2,3-b]pyridine
1.0 eq (e.g., 0.5 mmol)
Substrate
Boronic Acid/Ester
Phenylboronic Acid
1.2 - 1.5 eq
Coupling Partner
Palladium Precatalyst
Pd(OAc)₂ or a Buchwald Precatalyst (e.g., XPhos Pd G3)
Dedicated Microwave Reactor, 2-5 mL microwave vial, magnetic stir bar
Step-by-Step Reaction Procedure
Figure 2: General experimental workflow for microwave-assisted Suzuki coupling.
Vial Preparation: To a 2-5 mL microwave reaction vial containing a magnetic stir bar, add the 6-halo-azaindole (1.0 eq), the arylboronic acid (1.2 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4.4 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
Solvent Addition: Add the chosen solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, to achieve a concentration of 0.2 M).
Degassing: Sparge the solution with a gentle stream of nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can deactivate the catalyst.[18]
Sealing: Securely crimp the cap onto the vial. Ensure the seal is tight to prevent solvent leakage at high pressure.
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters:
Temperature: 100 - 140 °C (a good starting point is 120 °C).
Power: Use variable power control with a maximum setting (e.g., 300 W) to ensure rapid heating.
Cooling: After the reaction is complete, allow the vial to cool to below 50 °C using the instrument's forced air cooling system before handling.
Workup: Open the vial carefully. Dilute the reaction mixture with ethyl acetate (or another suitable organic solvent) and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure product.
Expected Results & Substrate Scope
The microwave-assisted protocol is generally robust and high-yielding for a variety of substrates. The following table provides representative, literature-informed conditions and expected outcomes.
Slow Transmetalation: If the desired cross-coupling is slow, side reactions become more prevalent.
Screen different bases (K₃PO₄, Cs₂CO₃, CsF) to find one that optimally accelerates transmetalation for your substrate.[23]
Ester Hydrolysis
Base Sensitivity: If your substrate has a base-labile group (e.g., a methyl ester), strong bases and water can cause hydrolysis.
Use a milder base like potassium fluoride (KF).[25] Microwave heating often suppresses this side reaction compared to conventional heating due to shorter reaction times.[26]
Conclusion
The microwave-assisted Suzuki-Miyaura cross-coupling is a highly effective and efficient method for the synthesis and functionalization of 6-azaindoles. By leveraging the advantages of rapid microwave heating, researchers can significantly shorten reaction times, improve yields, and access a broad range of biaryl and heterobiaryl structures that are critical for drug discovery programs. The protocols and guidelines presented here provide a robust starting point for the successful implementation of this powerful technology.
References
Molinaro, C., et al. (2013). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (Source unavailable).
Borah, U., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
Irfan, M., et al. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 21(1), 89.
Gomha, S. M., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 20(6), 11343-11356.
Sharma, S., et al. (2017). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. ACS Omega, 2(8), 4943-4952.
RSC Publishing. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
Glavač, D., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(12), 3090.
Loupy, A. (Ed.). (2002). Microwave Assisted Organic Synthesis. Wiley-VCH.
CEM Corporation. Safety Considerations for Microwave Synthesis. [Link]
Leadbeater, N. E., & Marco, M. (2002). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration.
de la Hoz, A., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. International Journal of Molecular Sciences, 24(13), 10833.
Ivachtchenko, A. V., et al. (2007). Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. Tetrahedron, 63(36), 8689-8721.
Wei, H., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Novel Triphenylphosphine-based Palladium(II) Complex. Scientific Reports, 7(1), 1603.
Song, J. J., et al. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(7), 1120-1132.
Glasnov, T. N., & Kappe, C. O. (2007). Microwave-Assisted Multicomponent Reactions. Organic Syntheses, 84, 11-20.
Movassaghi, M., & Schmidt, M. A. (2007). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters, 9(12), 2353-2356.
Sliusarchuk, M. D., et al. (2021). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.
Kulkarni, P. M., et al. (2019).
Willis, M. C., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
Das, D., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935-7946.
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
Lindsley, C. W., et al. (2002). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(14), 4914-4924.
Schirok, H. (2006). Microwave-Assisted Flexible Synthesis of 7-Azaindoles. The Journal of Organic Chemistry, 71(14), 5538-5545.
Lachance, A., et al. (2007). Rapid and Efficient Microwave-Assisted Synthesis of 4-, 5-, 6- and 7-Azaindoles. Synlett, 2007(13), 2056-2060.
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
La-Venia, A., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Organic Process Research & Development, 25(7), 1545-1563.
Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations.
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082.
ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings. [Link]
Application Note: Hydrolysis of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
[1] Abstract & Strategic Significance The hydrolysis of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 1211584-69-6) is a critical deprotection step in the synthesis of kinase inhibitors, particularly those...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Strategic Significance
The hydrolysis of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 1211584-69-6) is a critical deprotection step in the synthesis of kinase inhibitors, particularly those targeting the JAK/STAT pathway and FMS kinase.[1] Unlike standard indole hydrolysis, the 6-azaindole scaffold presents unique challenges due to the basicity of the pyridine nitrogen (
~5.[1]5) and the poor solubility of the planar aromatic core.[1]
This protocol details a high-yield, scalable methodology using a Lithium Hydroxide (LiOH) mediated saponification in a ternary solvent system.[1] The procedure is engineered to prevent common pitfalls such as decarboxylation and zwitterionic solubility issues during workup.[1]
Chemical Mechanism & Rationale
The transformation proceeds via a nucleophilic acyl substitution (Bmc2 mechanism).[1] The choice of reagents is dictated by the electronic properties of the pyrrolo[2,3-c]pyridine core.[1]
Reaction Pathway[1][2][3]
Nucleophilic Attack: Hydroxide ion (
) attacks the ester carbonyl carbon, forming a tetrahedral intermediate.[1]
Elimination: The intermediate collapses, expelling the ethoxide leaving group (
Deprotonation: The base immediately deprotonates the nascent carboxylic acid (and potentially the indole NH), forming the water-soluble carboxylate salt.[1]
Critical Mechanistic Insight (The "Why")
Regioselectivity: The 5-bromo substituent is stable to aqueous base at room temperature; however, elevated temperatures (>60°C) risks nucleophilic aromatic substitution (
) of the bromine by hydroxide, especially given the electron-deficient nature of the pyridine ring.[1] Strict temperature control is mandatory.
Solubility Dynamics: The 6-azaindole core is lipophilic.[1] A simple aqueous base (NaOH/H2O) will fail due to phase separation.[1] A THF/MeOH/Water ternary system is required to solubilize both the organic ester and the inorganic base.[1]
Figure 1: Mechanistic pathway for the saponification of 6-azaindole esters. Note the critical acidification step to isolate the free acid.[1]
Charge a round-bottom flask with Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1.0 equiv).
Add THF and Methanol (3:1 ratio).
Volume Guide: Use 10 mL of total solvent per 1 mmol of substrate.
Stir at Room Temperature (RT) until a clear solution or fine suspension is achieved.
Step 2: Saponification[1]
Prepare a solution of LiOH·H₂O (3.0 equiv) in a minimum amount of Water (approx. 1/3 volume of organic solvents).[1]
Add the aqueous LiOH dropwise to the reaction flask.
Observation: The mixture may become slightly turbid initially but should clarify as the reaction proceeds.[1]
Stir vigorously at Room Temperature (20–25°C) .
Timecourse: Conversion is typically complete within 2–4 hours.[1]
QC Check: Monitor by TLC (10% MeOH in DCM) or LCMS.[1] Look for the disappearance of the ester peak (M+H: ~269/271) and appearance of the acid mass (M+H: ~241/243).[1]
Step 3: Workup & Isolation (The "Isoelectric" Technique)
This is the most critical step.[1] The 6-azaindole nitrogen can accept a proton.[1][2] If you acidify too strongly (pH < 1), the pyridine ring protonates, forming a soluble hydrochloride salt (
Repeat reaction strictly at Room Temperature. Do not reflux.[1]
Decarboxylation
Acidification was too exothermic or pH too low.
Use Citric Acid (10% aq) instead of HCl for a milder acidification.[1]
Safety & Handling (MSDS Highlights)
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: Potentially bioactive (kinase inhibitor intermediate).[1] Handle in a fume hood. Wear gloves and eye protection.[1]
Lithium Hydroxide: Corrosive.[1] Causes severe skin burns and eye damage.[1]
THF: Flammable peroxide former.[1] Ensure solvent is fresh.[1]
References
Pipzine Chemicals. (n.d.).[1] 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Properties and Applications. Retrieved from [1]
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 329772121, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (Structural Analog Reference). Retrieved from [1]
ChemicalBook. (2023).[1][2] 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Product Description. Retrieved from [1]
Sigma-Aldrich. (n.d.).[1][4] Heterocyclic Building Blocks: Azaindoles. Retrieved from [1]
functionalization of the C2-carboxylate of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine
Application Note: Strategic Functionalization of the C2-Carboxylate of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine Part 1: Strategic Overview The scaffold Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (also known as...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Functionalization of the C2-Carboxylate of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine
Part 1: Strategic Overview
The scaffold Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (also known as a 6-azaindole derivative) represents a high-value pharmacophore in kinase inhibitor discovery (e.g., JAK, FGFR, and PI3K pathways). Its structural uniqueness lies in the 6-azaindole core , which mimics the purine ring of ATP, making it an ideal hinge-binder in enzyme active sites.
Key Structural Considerations:
C2-Carboxylate (The Focus): An electrophilic handle allowing for diversification into amides, alcohols, aldehydes, or heterocycles.
C5-Bromide (The Anchor): A robust "sleeping" functionality. It is generally stable to C2-manipulations (hydrolysis, mild reduction, amidation) but serves as a critical handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
N1-Pyrrole Nitrogen: An acidic proton (
). Without protection, it can quench organometallics (Grignards, lithiates). However, for standard hydrolysis and amidation, protection is often unnecessary if base equivalents are managed correctly.
N6-Pyridine Nitrogen: A basic site that can form salts or coordinate to metal catalysts, potentially poisoning reactions if not accounted for.
Part 2: Reaction Roadmap (Visualization)
The following flowchart outlines the divergent synthetic pathways from the parent ester.
Figure 1: Divergent synthesis pathways. The C5-bromide remains intact during these C2-functionalization steps, preserving the handle for late-stage diversification.
Objective: Convert the ethyl ester to the free carboxylic acid without affecting the C5-bromide.
Scientific Rationale:
Lithium hydroxide (LiOH) is preferred over NaOH because of its higher solubility in THF/Water mixtures, ensuring a homogeneous reaction. The reaction must be monitored to prevent decarboxylation, which can occur in electron-deficient heteroaromatics at high temperatures.
Reagents & Conditions:
Reagent
Equivalents
Role
Starting Ester
1.0
Substrate
LiOH·H₂O
2.5
Hydrolysis Base
THF/H₂O (3:1)
0.1 M
Solvent System
1M HCl
As needed
Acidification
Step-by-Step Methodology:
Dissolution: Dissolve the starting ester (1.0 equiv) in THF.
Activation: Prepare a solution of LiOH·H₂O (2.5 equiv) in water and add it dropwise to the THF solution at 0°C.
Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.
Validation: Monitor by TLC (EtOAc/Hexane) or LCMS. The ester spot (
) should disappear, replaced by a baseline spot (acid).
Workup (Critical):
Concentrate the mixture under reduced pressure to remove THF.
Cool the remaining aqueous layer to 0°C.
Carefully acidify with 1M HCl to pH ~3–4. Note: The product is an azaindole; if the pH drops too low (<1), the pyridine nitrogen may protonate, keeping the molecule soluble in water. Target the isoelectric point where the solid precipitates.
Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum over
.
Protocol B: Amide Coupling via HATU
Objective: Synthesize an amide library while avoiding self-quenching by the azaindole nitrogen.
Scientific Rationale:
Standard acid chloride formation (SOCl2) is risky for azaindoles due to HCl generation, which forms insoluble salts with the pyridine nitrogen. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the reagent of choice; the 7-aza-hydroxybenzotriazole moiety accelerates coupling and minimizes racemization (if chiral amines are used).
Reagents & Conditions:
Reagent
Equivalents
Role
Acid (from Protocol A)
1.0
Substrate
Amine (R-NH₂)
1.1–1.2
Nucleophile
HATU
1.2
Coupling Agent
DIPEA (Hünig's Base)
3.0
Base (scavenger)
DMF (Anhydrous)
0.1 M
Solvent
Step-by-Step Methodology:
Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DMF. Stir for 5 minutes.
Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.
Amine Addition: Add the amine (1.1 equiv).
Reaction: Stir at room temperature for 2–12 hours.
Validation: LCMS will show the [M+H]+ peak of the amide.
Note: If the product is polar (contains heterocycles), avoid aqueous washes and purify directly via reverse-phase prep-HPLC.
Protocol C: Selective Reduction to Alcohol
Objective: Reduce the C2-ester to a primary alcohol without debrominating the C5-position.
Scientific Rationale:
While
(LAH) is a strong reductant, the C5-bromide is an aryl bromide. Aryl bromides are generally stable to LAH at 0°C or room temperature but can undergo hydrodebromination at reflux. Therefore, temperature control is the self-validating safety mechanism here.
Reagents & Conditions:
Reagent
Equivalents
Role
Starting Ester
1.0
Substrate
LiAlH₄ (1M in THF)
1.5–2.0
Reducing Agent
THF (Anhydrous)
0.1 M
Solvent
Rochelle's Salt
Sat. Soln.
Quenching Agent
Step-by-Step Methodology:
Setup: Flame-dry a 2-neck flask under Argon. Add the starting ester and dissolve in anhydrous THF. Cool to -10°C (Ice/Salt bath).
Addition: Add
solution (1.5 equiv) dropwise over 20 minutes. Do not allow the internal temperature to rise above 0°C.
Reaction: Stir at 0°C for 1–2 hours.
Validation: TLC should show a new polar spot. If starting material remains, add 0.5 equiv more LAH.
Quenching (Fieser Method or Rochelle's):
Preferred: Add Saturated Rochelle's Salt (Potassium Sodium Tartrate) solution slowly. Stir vigorously for 1 hour until the grey emulsion separates into two clear layers.
Isolation: Extract with EtOAc (3x). Dry organics over
.
Purification: Flash chromatography (typically 50-100% EtOAc in Hexanes due to the polarity of the alcohol and azaindole core).
Part 4: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Hydrolysis
Product is water-soluble (zwitterion).
Do not extract with organic solvent. Lyophilize the aqueous phase directly or strictly control pH to 3–4 for precipitation.
Debromination (Protocol C)
Reaction temperature too high.
Keep reaction strictly at 0°C. Switch to DIBAL-H at -78°C if debromination persists (DIBAL-H is gentler).
Incomplete Amidation
Azaindole N interfering with activation.
Increase HATU to 1.5 equiv. Ensure DIPEA is fresh (remove HCl salts). Switch solvent to NMP for higher solubility.
Poor Solubility
Azaindoles are prone to -stacking.
Use co-solvents (THF/DMF) or warm the reaction mixture slightly (40°C) before adding the coupling agent.
References
Song, J. J., et al. "A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters."[1] Journal of Organic Chemistry, 2005, 70(16), 6512–6514.
Allegretti, M., et al. "Common Organic Chemistry: Amine to Amide Mechanism - HATU." Common Organic Chemistry, Accessed 2023.
Lefoix, M., et al. "Functionalization of 6-azaindole: synthesis of new 2,3-disubstituted derivatives." Tetrahedron, 2004, 60(44), 10039-10047.
Roy, S., & Gribble, G. W. "Metalation of Pyridines and Indoles." Topics in Heterocyclic Chemistry, 2012. (Contextualizing the acidity of C2 vs N1).
Technical Support Center: Optimizing Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Synthesis
Executive Summary & Core Chemistry You are encountering yield attrition during the synthesis of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate . This is a classic 6-azaindole scaffold synthesis, typically achieved...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Chemistry
You are encountering yield attrition during the synthesis of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate . This is a classic 6-azaindole scaffold synthesis, typically achieved via the Hemetsberger-Knittel reaction sequence.[1]
The presence of the electron-withdrawing bromine atom and the pyridine nitrogen creates a highly electron-deficient system. This facilitates the initial aldol condensation but significantly hampers the subsequent electrophilic cyclization (thermolysis), leading to polymerization (tar) rather than ring closure.
This guide moves beyond standard protocols to address the mechanistic bottlenecks specific to halogenated azaindoles.
The Synthetic Workflow (Visualized)
The following diagram outlines the critical process flow and decision points for this synthesis.
Figure 1: Critical path analysis for Hemetsberger-Knittel synthesis of 6-azaindoles.
Phase 1: The Condensation (Formation of the Azido-Acrylate)
The Problem: Low yield of the acrylate intermediate or rapid decomposition upon isolation.
The Mechanism: The pyridine aldehyde is highly reactive. If the temperature spikes, the azido group decomposes before the acrylate is isolated.
Troubleshooting Protocol
Symptom
Probable Cause
Corrective Action
Reaction turns black immediately
Temperature too high; Azide decomposition.
Cool to -15°C before adding the aldehyde. Maintain < -5°C throughout addition.
Low conversion (<40%)
Base degradation (NaOEt absorbs moisture).
Use freshly prepared NaOEt from Na metal and absolute EtOH. Do not use old commercial stock.
Product oils out/gums
Impure starting aldehyde.
Recrystallize 5-bromo-4-formylpyridine prior to use. Aldehyde purity is non-negotiable here.
Explosion/Pop during workup
Residual azidoacetate concentration.
Never distill the crude acrylate. Wash thoroughly with water to remove excess azide/base, then dry under high vacuum at ambient temp.
Expert Tip: For electron-deficient pyridines, Lithium Hexamethyldisilazide (LiHMDS) at -78°C can sometimes offer cleaner conversion than NaOEt if the standard conditions fail, preventing side reactions on the pyridine ring.
Phase 2: Thermolysis (The Cyclization)
The Problem: This is the most common failure point. The reaction yields a black insoluble solid instead of the crystalline azaindole.
The Mechanism: The reaction proceeds via a nitrene intermediate. This nitrene is electrophilic. It needs to attack the adjacent C-H bond (Step A). However, if it encounters another molecule's double bond or nitrogen, it polymerizes (Step B).
Optimization Strategy: The "High Dilution" Dropwise Technique
You cannot simply reflux the starting material. You must starve the reaction of partners to force intramolecular cyclization.
Optimized Protocol:
Solvent: High-boiling non-polar solvent (Xylene or Mesitylene).
Setup: Bring 10 volumes of solvent to a rolling boil .
Addition: Dissolve the azido-acrylate in a minimal amount of solvent (separate from the boiling flask).
Process: Add the acrylate solution dropwise to the boiling solvent over 2–4 hours.
Why? This keeps the instantaneous concentration of the nitrene extremely low, statistically favoring ring closure over polymerization.
Duration: Reflux for only 15–30 mins after addition is complete. Extended heating degrades the bromo-azaindole.
Troubleshooting Table: Thermolysis
Observation
Diagnosis
Solution
Yield < 20%
Concentration too high (Polymerization).
Increase solvent volume. Target 0.05 M to 0.1 M final concentration.
Incomplete Reaction
Temperature too low.
Switch from Toluene (110°C) to Xylene (140°C) or Mesitylene (165°C) . The electron-poor ring requires higher energy for insertion.
Stop the reaction immediately once gas evolution (N2) ceases. Do not "soak" the reaction.
Frequently Asked Questions (FAQs)
Q1: Can I scale this reaction up to 100g?A:Extreme Caution Required. The condensation step is scalable with cooling. However, the thermolysis step is dangerous at scale due to nitrogen gas evolution and the explosive potential of azides.
Recommendation: Run the thermolysis in multiple smaller batches (e.g., 10g each) or use a Continuous Flow Reactor . Flow chemistry is ideal here as it handles the exotherm and gas generation safely while maintaining high temperature and low concentration.
Q2: The 5-bromo group seems to be falling off. Why?A: If you are using harsh bases or extremely high temps (>180°C), you might see hydrodebromination. Ensure your solvent is anhydrous and free of radical initiators. Xylene is generally safe; avoid radical-prone solvents like ethers at high temps.
Q3: Why is my product yield lower than the non-brominated analog?A: Electronic effects. The bromine atom withdraws electron density from the pyridine ring, making the ring carbon (C3) less nucleophilic towards the nitrene (which is electrophilic). This raises the activation energy for the ring closure. You simply have to accept a lower ceiling for yield (typically 40-50% is excellent for this specific substrate) compared to standard indoles (70-80%).
Q4: Are there alternative routes if Hemetsberger fails?A: Yes. If the yield remains intractable (<10%), switch to a Palladium-Catalyzed Annulation :
Reagents: 2-amino-3,5-dibromopyridine + Ethyl pyruvate (or similar alkyne surrogate).
Catalyst: Pd(OAc)2 / XPhos.
Mechanism:[1][3][4][5][6][7] This avoids the nitrene intermediate entirely and is often more robust for halogenated heterocycles.
References & Grounding
The protocols above are derived from the foundational work on azaindole synthesis and modern improvements for electron-deficient systems.
Hemetsberger, H., & Knittel, D. (1972). Synthese von Indol-Derivaten aus α-Azidozimtsäureestern. Monatshefte für Chemie. (The original description of the method).
Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles. Springer Science & Business Media. (Comprehensive review of indole/azaindole synthesis variations).
Popowycz, F., et al. (2010). Synthesis of 4-, 5-, 6- and 7-azaindoles via the Hemetsberger–Knittel reaction. Tetrahedron. (Specific application to azaindoles, highlighting the regiochemical challenges).
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Mechanistic details on the nitrene insertion).
Disclaimer: This guide involves the use of azides, which are potentially explosive and toxic. All procedures should be performed in a fume hood behind a blast shield. Standard Operating Procedures (SOPs) for handling azides must be followed.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Advanced Coupling SolutionsTicket ID: #SM-AZA-06
Topic: Troubleshooting Suzuki-Miyaura Couplings with 5-bromo-1H-pyrrolo[2,3-c]pyridines
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are encountering difficulties with the Suzuki-Miyaura coupling of 5-bromo-1H-pyrrolo[2,3-c]pyridine (5-bromo-6-azaindole). This substrate presents a "perfect storm" of catalytic challenges: an acidic pyrrole N-H (
~13), a coordinating pyridine nitrogen at position 6 (ortho to the bromide), and an electron-deficient -system prone to protodeboronation.
This guide moves beyond generic advice. We treat your reaction as a system of competing kinetic pathways. Your goal is to accelerate Oxidative Addition (OA) and Reductive Elimination (RE) while suppressing Catalyst Sequestration and Protodeboronation .
Module 1: The Diagnostics (Why did it fail?)
Before changing reagents, diagnose the failure mode using the logic tree below.
Figure 1: Diagnostic logic flow for identifying the primary failure mode in azaindole couplings.
Module 2: The "Kill Mechanisms" & Solutions
The Coordination Trap (The "N6" Problem)
The 5-bromo position is adjacent to the pyridine nitrogen (N6). In standard Pd(0)/Pd(II) cycles, the palladium center is Lewis acidic. It prefers to coordinate to the basic N6 nitrogen rather than insert into the C-Br bond (Oxidative Addition).
Symptom: No reaction, starting material recovery, no Pd black (catalyst is soluble but inactive).
Solution:Steric Bulk. You must use ligands that are bulky enough to physically prevent the Pd center from coordinating to the N6 nitrogen while still allowing the C-Br bond to approach.
Recommended:XPhos , RuPhos , or CM-Phos .
Avoid:
, dppf (insufficient bulk).
The Acidic N-H Poisoning
The pyrrole N-H of 6-azaindole is highly acidic (
~13). Under basic coupling conditions, it deprotonates to form an azaindolyl anion. This anion is a potent ligand that displaces your phosphine, shutting down the cycle.
SEM (2-(Trimethylsilyl)ethoxy)methyl): The gold standard. Stable to base, removed with TBAF/TFA.
Boc: Risky. Often falls off at
with carbonate bases.
Tosyl: Good stability, but electron-withdrawing nature deactivates the ring further, making OA harder.
Protodeboronation
6-azaindoles are electron-deficient. If your coupling partner is also a heteroaryl boronic acid (e.g., pyridine-boronic acid), the rate of boronic acid hydrolysis (protodeboronation) often exceeds the rate of Transmetalation.
Symptom: Recovery of aryl halide; disappearance of boronic acid (converted to Ar-H).
Switch to MIDA Boronates (slow release of active species).
Module 3: Optimized Protocols
Do not rely on "standard" Suzuki conditions (
/DME). Use these specific high-performance recipes.
Protocol A: The "Bulldozer" (For Protected Substrates)
Best for: SEM/Boc-protected 5-bromo-6-azaindoles with unhindered boronic acids.
Component
Reagent
Equivalents
Notes
Catalyst
XPhos Pd G3
0.02 - 0.05 (2-5 mol%)
Pre-catalyst ensures rapid activation.
Base
(0.5M aq)
3.0 equiv
Phosphate is gentler than carbonate.
Solvent
THF or 1,4-Dioxane
[0.1 M]
Degassed (Sparged with Ar for 15 min).
Temp
60 - 80 °C
-
Monitor by LCMS at 1h and 4h.
Step-by-Step:
Charge a vial with the protected azaindole (1.0 equiv), boronic acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv).
Seal and purge with Argon x3.
Add degassed THF and 0.5M aqueous
.
Heat to 60°C. If no conversion after 2h, ramp to 80°C.
Protocol B: The "Anhydrous" (For Unprotected/Sensitive Substrates)
Best for: Free N-H azaindoles or when protodeboronation is rapid.
Component
Reagent
Equivalents
Notes
Catalyst
0.02 (2 mol%)
Source of Pd(0).
Ligand
CM-Phos or SPhos
0.08 (8 mol%)
L:Pd ratio of 2:1 (relative to Pd metal).
Base
(finely ground)
3.0 equiv
Must be anhydrous.
Solvent
n-Butanol / Toluene
4:1 ratio
n-BuOH helps solubility of anionic Pd intermediates.
Temp
100 °C
-
Requires higher temp.
Step-by-Step:
Charge vial with azaindole, boronic acid,
, Ligand, and ground .
Crucial: Purge solids with Argon for 20 mins (removes
adsorbed on base).
Add anhydrous n-Butanol/Toluene mixture.
Heat to 100°C vigorously stirring (solids must be suspended).
Module 4: Mechanistic Visualization
Understanding the competition between the Productive Cycle and the "Death" Cycle is critical.
Figure 2: The "Death Cycle" (Red) vs. The Productive Cycle (Blue/Green). Note how bulky ligands and protection strategies block the red pathways.
FAQs: Field Notes
Q: Can I use
? It works for everything else.A: Likely not. dppf is a bidentate ligand with a specific bite angle. It is not bulky enough to prevent the N6-coordination of the azaindole. Furthermore, dppf is prone to ligand exchange in the presence of the highly basic azaindole anion. Stick to monodentate, bulky biaryl phosphines (Buchwald ligands).
Q: My reaction goes to 50% and stops. Adding more catalyst doesn't help.A: This is classic product inhibition or catalyst poisoning. The product (a bi-aryl azaindole) might be more coordinating than the starting material.
Fix: Switch to Protocol B (n-Butanol solvent). The protic solvent helps solvate the anionic Pd species and prevents aggregation/inhibition.
Q: I see a lot of de-brominated starting material (5-H-pyrrolo[2,3-c]pyridine).A: This indicates the "Hydride Pathway." Your Pd has inserted (OA), but instead of transmetalating, it underwent
-hydride elimination from the solvent or ligand.
Fix: Avoid primary/secondary alcohol solvents if possible (though n-BuOH is usually okay due to steric bulk). Ensure your solvent is strictly anhydrous. Switch to Dioxane or Toluene .
References
Catalyst Selection for Heterocycles
Title: "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
optimizing palladium catalyst and ligand for Sonogashira reactions on 6-azaindoles
Ticket ID: #AZA-006-OPT Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Optimization of Pd-Catalyst and Ligand Systems for 6-Azaindole Functionalization Core Technical Analysis...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #AZA-006-OPT
Status: Open
Assigned Specialist: Senior Application Scientist, Catalysis Division
Subject: Optimization of Pd-Catalyst and Ligand Systems for 6-Azaindole Functionalization
Core Technical Analysis: The "Azaindole Challenge"
Before selecting a catalyst, you must understand the specific failure mode of 6-azaindoles compared to standard indoles.
The Problem: 6-Azaindoles possess a pyridine-like nitrogen at the 6-position. Unlike the pyrrole-like nitrogen at position 1 (which is non-basic due to aromaticity), the N-6 atom is a competent Lewis base (
).
The Failure Mechanism:
In standard protocols using Pd(PPh
), the N-6 nitrogen competes with the phosphine ligands for the Palladium center. This leads to the formation of a stable, catalytically inactive Pd(bis-azaindole) complex. This "catalyst poisoning" halts the catalytic cycle before the oxidative addition or transmetallation steps can occur efficiently.
Visualizing the Poisoning Mechanism
The following diagram illustrates the competition between the productive catalytic cycle and the non-productive coordination pathway.
Figure 1: Mechanism of catalyst deactivation by 6-azaindole nitrogen coordination vs. the active catalytic pathway facilitated by bulky ligands.
Optimization Modules (Q&A Format)
Module A: Catalyst & Ligand Selection
Q: My reaction with Pd(PPh
) stalls at 20% conversion. Adding more catalyst doesn't help. Why?A: You are experiencing the poisoning effect described above. Triphenylphosphine (PPh) is not bulky enough to prevent the N-6 nitrogen from binding to the Pd center.
Recommendation: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .
Primary Choice:XPhos or SPhos .
Why: These ligands are extremely bulky. The isopropyl groups on the biaryl backbone create a "roof" over the Pd center, physically blocking the approach of the azaindole nitrogen while still allowing the oxidative addition of the aryl halide.
Pre-catalyst: Use Pd(OAc)
or Pd(dba) with the ligand in a 1:2 (Pd:L) ratio. Alternatively, use XPhos Pd G3 or G4 precatalysts for faster initiation.
Module B: Copper vs. Copper-Free
Q: I see a major side spot on TLC that corresponds to the homocoupling of my alkyne. How do I stop this?A: This is the Glaser coupling product, promoted by Copper (CuI) in the presence of oxygen.
Decision Matrix:
Scenario
Recommendation
Protocol Adjustment
Standard
Use CuI (5 mol%)
Ensure rigorous degassing (Argon sparge 15 min).
Expensive Alkyne
Copper-Free
Increase T to 80-100°C; Use PdCl(dppf) or Pd(OAc)/XPhos .
Glaser Persists
Slow Addition
Add alkyne via syringe pump over 1 hour to keep concentration low.
Module C: Protecting Groups
Q: Do I need to protect the N-1 (indole) nitrogen?A:Highly Recommended.
While Sonogashira coupling can proceed on free (unprotected) azaindoles, the acidic N-H proton (
) can deprotonate and sequester the Pd-catalyst into an off-cycle amido-complex.
Best PG:Tosylate (Ts) or SEM . These are electron-withdrawing, which actually reduces the electron density on the N-6 pyridine nitrogen, making it less likely to poison the catalyst.
The "Gold Standard" Protocol
Designed for 6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (Protected 6-azaindole).
Reagents:
Substrate: 1.0 equiv
Alkyne: 1.2 equiv
Catalyst: XPhos Pd G3 (2-3 mol%) OR Pd(OAc)
(5 mol%) + XPhos (10 mol%)
Base: Cs
CO (2.0 equiv) - Superior solubility in organic solvents compared to KPO.
Solvent: 1,4-Dioxane or DMF (Anhydrous, degassed).
Co-catalyst: CuI (Optional, 5 mol% - omit if homocoupling is observed).
Step-by-Step:
Charge: Add solid substrate, base, and Pd-catalyst/ligand to a vial equipped with a stir bar.
Purge: Seal vial and cycle Vacuum/Argon (3x).
Solvent: Add degassed solvent via syringe.
Alkyne: Add alkyne (liquid) via syringe. If using CuI, add it as a solid in step 1 or as a suspension in solvent now.
Reaction: Heat to 80°C for 4-12 hours.
Note: XPhos systems often require heat to activate; do not run at RT.
Workup: Filter through Celite (removes Pd black), dilute with EtOAc, wash with water/brine (removes DMF), dry over Na
SO.
Troubleshooting Matrix
Symptom
Probable Cause
Corrective Action
No Reaction (0% Conv.)
Catalyst Deactivation (Oxidation)
Ensure reagents are fresh. Switch to XPhos Pd G3 (air-stable precatalyst).
Stalled Reaction (<50%)
Catalyst Poisoning by N-6
Switch ligand from PPh to XPhos or CataCXium A .
Alkyne Dimer (Glaser)
Oxygen in system + Copper
Remove CuI . Switch to "Copper-Free" conditions (requires higher temp).
Hydrodehalogenation
Hydride source in solvent
Ensure solvent is anhydrous. Avoid alcohols (EtOH/MeOH).
N-Arylation Side Product
Unprotected N-1 Indole
Protect N-1 with Tosylate (Ts) or Boc before coupling.
Decision Tree for Optimization
Figure 2: Workflow for selecting conditions and troubleshooting common failure modes.
References
Leboho, T. C., et al. (2018).[1] "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules, 23(10), 2584.
Anderson, K. W., & Buchwald, S. L. (2005).[2] "General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water." Angewandte Chemie International Edition, 44(38), 6173-6177.
Gelman, D., & Buchwald, S. L. (2003).[3] "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction." Angewandte Chemie International Edition, 42(48), 5993-5996.
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922.
Sigma-Aldrich Technical Guide. "Buchwald Phosphine Ligands for Cross Coupling."
Technical Support Center: Preventing Dehalogenation of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Welcome to our dedicated guide for researchers and drug development professionals working with Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. This valuable azaindole building block is pivotal in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated guide for researchers and drug development professionals working with Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. This valuable azaindole building block is pivotal in the synthesis of numerous compounds of interest. However, a common and significant challenge encountered during its use is the undesired loss of the bromine substituent—a process known as dehalogenation. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the integrity of your starting material and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: What makes Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate susceptible to dehalogenation?
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, an azaindole, possesses a π-electron deficient pyridine ring fused to a π-electron rich pyrrole ring.[1] This electronic nature can influence the reactivity of the C-Br bond. Under certain reaction conditions, particularly in palladium-catalyzed cross-coupling reactions, side reactions can lead to the cleavage of this bond and its replacement with a hydrogen atom, a process termed hydrodehalogenation.[2][3] This compound is generally stable under normal storage conditions, but can be sensitive to high temperatures, strong oxidizing agents, and certain reactive reagents.[4]
Q2: We're observing significant dehalogenation during our Suzuki-Miyaura coupling. What are the most likely causes?
Observing dehalogenation during a Suzuki-Miyaura coupling is a frequent issue when working with heteroaryl halides.[5][6][7] The primary culprits are often related to the reaction conditions, which can inadvertently promote the formation of palladium hydride species (Pd-H) that are responsible for the undesired hydrodehalogenation.[3][8]
Key factors contributing to dehalogenation in Suzuki-Miyaura coupling:
Catalyst System: The choice of palladium source and ligand is critical. Highly active or poorly stabilized palladium catalysts can readily form Pd-H species.
Base: The strength and purity of the base can influence the reaction pathway. Some bases can promote side reactions that lead to the formation of hydride sources.
Solvent and Reagents: Protic solvents or impurities (like water) can serve as a hydrogen source for the dehalogenation process.
Reaction Temperature and Duration: Elevated temperatures and prolonged reaction times can increase the incidence of dehalogenation.
Oxygen Presence: In some cases, the presence of oxygen can contribute to catalyst degradation and side reactions, including homocoupling of the boronic acid, which can indirectly affect the desired catalytic cycle.[9]
Troubleshooting Guide: A Proactive Approach to Preventing Dehalogenation
This section provides a structured, step-by-step guide to systematically address and mitigate dehalogenation in your experiments.
Issue 1: Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions
The general mechanism of palladium-catalyzed dehalogenation involves the formation of a palladium hydride intermediate which then participates in a reductive cleavage of the carbon-bromine bond.[3] Our troubleshooting strategy focuses on minimizing the formation and reactivity of this detrimental species.
Caption: A systematic workflow for troubleshooting dehalogenation in cross-coupling reactions.
Experimental Protocols and Rationale
Step 1: Optimize the Catalyst System
Rationale: The ligand plays a crucial role in stabilizing the palladium center and influencing its reactivity. Bulky, electron-rich phosphine ligands often promote the desired cross-coupling pathway while suppressing side reactions.
Protocol:
Select a suitable ligand: For Suzuki-Miyaura couplings, consider using Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) which are known to be effective for heteroaryl couplings.[5]
Choose a stable palladium precursor: Start with a common and stable palladium source like Pd(OAc)₂ or Pd₂(dba)₃.
Use appropriate catalyst loading: Begin with a lower catalyst loading (e.g., 1-3 mol%) to minimize potential side reactions.
Step 2: Refine the Base Selection
Rationale: The base is necessary to activate the boronic acid for transmetalation.[10] However, strong bases or those containing hydroxide impurities can promote dehalogenation.
Protocol:
Select a milder base: Opt for bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of stronger bases like NaOH or KOH.
Ensure base quality: Use a freshly opened container of a high-purity, anhydrous base.
Step 3: Control Solvents and Reagents
Rationale: Protic solvents or residual water can act as a proton source for the hydrodehalogenation side reaction.
Protocol:
Use anhydrous, aprotic solvents: Solvents like 1,4-dioxane, toluene, or DMF are generally preferred. Ensure they are thoroughly dried before use.
Degas the solvent: To remove dissolved oxygen which can impact catalyst stability, sparge the solvent with an inert gas like argon or nitrogen for 20-30 minutes.[9]
Step 4: Manage Reaction Parameters
Rationale: Higher temperatures and longer reaction times provide more opportunity for side reactions to occur.
Protocol:
Lower the temperature: Start with a moderate temperature (e.g., 80-90 °C) and only increase if the reaction is sluggish.
Monitor progress: Use techniques like TLC or LC-MS to monitor the reaction. Once the starting material is consumed, proceed with the workup to avoid prolonged exposure to the catalytic conditions.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
Parameter
Recommended Condition
Rationale
Palladium Source
Pd(OAc)₂ (2 mol%)
Stable and reliable precursor.
Ligand
SPhos (4 mol%)
Promotes efficient coupling of heteroaryl halides.
Base
K₂CO₃ (2.5 equivalents)
Mild and effective base for this transformation.
Solvent
Anhydrous, degassed 1,4-dioxane
Aprotic solvent to minimize proton sources.
Temperature
90 °C
Balances reaction rate with minimizing side reactions.
Atmosphere
Inert (Argon or Nitrogen)
Protects the catalyst from oxygen.
Issue 2: Dehalogenation During Hydrolysis or Amidation
While less common, dehalogenation can also be a concern in other transformations.
Hydrolysis of the Ethyl Ester
Problem: Loss of the bromine atom during saponification.
Cause: Harsh basic conditions (e.g., high concentrations of NaOH or KOH at elevated temperatures) can promote dehalogenation.[4]
Solution: Employ milder hydrolysis conditions. Using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is a generally reliable method.
Amidation of the Carboxylic Acid
Problem: Dehalogenation during the formation of an amide bond.
Cause: High temperatures or harsh coupling reagents can lead to side reactions.
Solution: A two-step, one-pot procedure is often effective. First, hydrolyze the ester to the corresponding carboxylic acid under mild conditions. Then, without isolation, use standard peptide coupling reagents (e.g., HATU, HOBt/EDC) at or below room temperature to form the amide.
Analytical Detection of Dehalogenation
Reliable detection of the dehalogenated byproduct is crucial for troubleshooting and process optimization.
UHPLC-DAD-HRESIMS: This is a powerful technique for the separation and unambiguous identification of dehalogenation impurities, which can be challenging to resolve from the parent compound.[11][12]
LC-MS: A standard and accessible method to quickly identify the presence of the dehalogenated product by its mass (a loss of ~79.9 amu corresponding to Br).
¹H NMR: In the proton NMR spectrum, the disappearance of the signal for the proton on the carbon bearing the bromine and the appearance of a new aromatic proton signal can indicate dehalogenation.
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket: #AZA-6-SOL-001
Topic: Managing Poor Solubility of 6-Azaindole Intermediates in Organic Solvents
Status: Active
User Level: Advanced (Medicinal Chemistry/Process Development)
Executive Summary & Physicochemical Dashboard
The Core Issue:
6-Azaindole (1H-pyrrolo[2,3-c]pyridine) presents a distinct solubility challenge compared to its isomer, 7-azaindole. While 7-azaindole forms an intramolecular hydrogen bond (N1-H···N7) that reduces polarity, 6-azaindole cannot form this intramolecular bond . Instead, it forms strong intermolecular hydrogen bond networks (dimers/aggregates) between the N1-H donor and the N6-acceptor of adjacent molecules. This results in high crystallinity, high melting points, and poor solubility in standard non-polar organic solvents (DCM, Toluene, Et2O).
Physicochemical Snapshot:
Property
Value / Characteristic
Implication for Handling
Structure
1H-pyrrolo[2,3-c]pyridine
High polarity due to dipole moment.
pKa (Conjugate Acid)
~7.95 (N6-H+)
Significantly more basic than 7-azaindole (pKa ~4.6). Sticks aggressively to acidic silica.
H-Bonding
Strong Intermolecular
High lattice energy; requires polar aprotic solvents or H-bond disruptors.
Avoid non-polar solvents for reactions unless protected.
Troubleshooting Guide: Reaction Optimization
User Issue 1: "My starting material won't dissolve in the reaction solvent (DCM/THF)."
Diagnosis:
Naked 6-azaindoles often behave like "brick dust" in varying polarity solvents due to pi-stacking and H-bond networking. Heterogeneous reactions can lead to stalled conversion or localized decomposition.
Resolution Protocol:
The "Super-Solvent" Switch:
Switch to Dipolar Aprotic Solvents : DMF, DMAc (Dimethylacetamide), or NMP (N-methyl-2-pyrrolidone).
Why? These solvents disrupt the intermolecular H-bonds of the azaindole dimer.
Caution: These are high-boiling and hard to remove. (See Section 3 for workup).
The "Salt-Break" Method (For Acid-Stable Reactions):
If your reaction is acid-catalyzed (e.g., Friedel-Crafts), convert the 6-azaindole to its HCl or TFA salt before adding it to the solvent.
Mechanism:[1][2][3][4][5][6] Protonating the N6 prevents it from acting as an H-bond acceptor, breaking the aggregation network. The salt is often more soluble in polar organic media or can be used in a biphasic system.
Temperature Modulation:
6-Azaindoles often exhibit a steep solubility curve. Heating THF to 60°C often increases solubility by 10-fold compared to RT.
Tip: If using Pd-catalysis, ensure your catalyst is stable at the reflux temperature of the required solubilizing solvent.
Troubleshooting Guide: Purification & Isolation
User Issue 2: "The product streaks on the column and co-elutes with impurities."
Diagnosis:
The basicity of the N6 nitrogen (pKa ~8.0) causes the molecule to coordinate with the acidic silanols on standard silica gel. This results in peak tailing (streaking) and poor resolution.
Resolution Protocol: The "Ammoniated" Silica System
Do not use standard MeOH/DCM gradients. You must deactivate the silica.[7]
Step-by-Step Method:
Prepare Solvent A: DCM.
Prepare Solvent B: 10% MeOH in DCM containing 1% NH₄OH (aq) or 2% Et₃N .
Note: NH₄OH is preferred for MS compatibility; Et₃N can suppress ionization.
Column Pre-treatment: Flush the silica column with 10% Solvent B before loading the sample. This saturates the acidic sites.
Elution: Run a gradient from 0% to 50% Solvent B.
Result: The amine modifier competes for the silanol sites, allowing the 6-azaindole to elute as a sharp band.
User Issue 3: "I can't get the product out of the DMF/DMSO reaction mixture."
Diagnosis:
Standard extraction (EtOAc/Water) often fails because 6-azaindole (being polar) partitions partially into the aqueous/DMSO layer, leading to massive yield loss.
Resolution Protocol: The "Salting-Out" Workflow
Figure 1: Extraction decision matrix for polar aprotic reaction mixtures.
The "Magic" Solvent Mix:
Use DCM : Isopropanol (3:1) as your organic extraction solvent.
Why? This mixture is significantly more polar than EtOAc or DCM alone, pulling the polar azaindole out of the aqueous phase while still forming a bilayer with water.
Wash: Wash the organic layer 3x with 5% LiCl to remove residual DMF/DMSO.
Prophylactic Strategy: Protecting Groups
User Issue 4: "I need to perform multiple steps. How do I avoid these solubility issues entirely?"
Diagnosis:
The most effective way to manage solubility is to mask the N1-H (donor) and sterically hinder the N6 (acceptor) interaction.
Strategic Table: Protecting Group Selection
Group
Solubility Impact
Stability
Removal Difficulty
Best For...
Boc (tert-butyloxycarbonyl)
High (Lipophilic)
Moderate (Acid labile)
Easy (TFA/HCl)
General synthesis; purifies easily in Hex/EtOAc.
SEM (2-(Trimethylsilyl)ethoxymethyl)
Very High
High (Base/Acid stable)
Moderate (TBAF/Acid)
Lithiation chemistry; long sequences.
Tosyl (Ts)
Moderate (Crystallizes)
High
Moderate (Base/Heat)
Crystallization-driven purification.
Benzyl (Bn)
Low/Moderate
Very High
Difficult
Avoid (Hard to cleave off azaindoles).
Recommendation:
Install a Boc group early if the chemistry permits. It lowers the melting point and makes the intermediate soluble in DCM and EtOAc, allowing for standard chromatography.
Analytical Troubleshooting (FAQs)
Q: Why is my NMR spectrum broad or missing peaks?
A: 6-Azaindoles aggregate in CDCl₃.
Fix: Add 1 drop of TFA-d or MeOD to the CDCl₃ tube. This breaks the H-bonds and sharpens the peaks. Alternatively, use DMSO-d₆.
Q: Why does my LCMS show a mass of [M+H] but also [2M+H]?
A: Dimerization in the ion source is common due to the N1-H···N6 interaction. This is an artifact, not a byproduct.
References
Physicochemical Properties of Azaindoles
Title: The Heterocyclic Chemistry of Azaindoles.[1][6][8][9]
The pyrrolo[2,3-c]pyridine core (commonly referred to as 6-azaindole ) presents a distinct regioselectivity profile compared to its more ubiquitous isomer, 7-azaindole. While 7-azaindole mimics the purine binding mode in kinase inhibitors, 6-azaindole offers a unique vector for exploring novel chemical space in fragment-based drug discovery (FBDD).
The central challenge in functionalizing this scaffold is the electronic push-pull between the electron-rich pyrrole ring (nucleophilic at C3) and the electron-deficient pyridine ring (susceptible to nucleophilic attack at C7/C5). This guide provides self-validating protocols to navigate these competing reactivities.
Module 1: The Reactivity Map
Before initiating any synthesis, verify your target position against the electronic bias of the scaffold.
Figure 1: Reactivity hotspots of the 6-azaindole core. Note that unlike 7-azaindole, the pyridine nitrogen is at position 6, activating C7 and C5 toward nucleophilic pathways.
Module 2: N-Functionalization (N1 vs. N6)
User Question: I am trying to alkylate 6-azaindole with methyl iodide, but I am getting a mixture of products or a water-soluble solid. How do I selectively target N1?
Diagnosis:
You are likely observing competition between the N1-deprotonation pathway and the N6-quaternization pathway .
N1 (Pyrrole): Requires a base to become nucleophilic. Once deprotonated, it is the superior nucleophile.
N6 (Pyridine): Is naturally nucleophilic (lone pair available). In neutral conditions, electrophiles will attack here, forming a quaternary pyridinium salt (often water-soluble and lost during aqueous workup).
Protocol: Selective N1-Alkylation
To ensure N1 selectivity, you must fully deprotonate N1 before adding the electrophile.
Solvent: Anhydrous DMF or THF.
Base: NaH (1.2 equiv) or Cs₂CO₃ (2.0 equiv).
Procedure:
Dissolve 6-azaindole in solvent.
Add base at 0°C. Wait 30 minutes for H₂ evolution to cease (critical step: ensures N1 anion formation).
Add electrophile (R-X) slowly.
Why this works: The N1-anion is significantly more nucleophilic than the neutral N6 lone pair.
Protocol: Selective N6-Functionalization (N-Oxides)
If you intend to functionalize the pyridine ring later (see Module 4), you first need to target N6.
Reagent: m-CPBA (1.1 equiv) in DCM or EtOAc.
Conditions: 0°C to RT, 2–4 hours.
Outcome: Formation of the N6-oxide. This activates C7 and C5 for subsequent chlorination (Reissert-Henze reaction).
Module 3: C-H Functionalization (C2 vs. C3)
User Question: I want to install an aryl group. Direct arylation gives me C3, but I need C2. How do I switch the regioselectivity?
The Rule of Thumb:
Electrophilic Aromatic Substitution (SEAr)
Targets C3 .
Lithiation (Deprotonation)
Targets C2 .
Scenario A: Targeting C3 (Halogenation/Arylation)
The C3 position is the "indole-like" reactive site.
Reagents: NIS (Iodination), NBS (Bromination).
Conditions: DMF, 0°C.
Troubleshooting: If the reaction is slow, the pyridine N6 might be protonated by acidic byproducts, deactivating the ring. Add 1.0 equiv of solid NaHCO₃ to buffer the solution.
Scenario B: Targeting C2 (Lithiation)
Direct lithiation requires protecting the acidic N1 proton first.
Step-by-Step C2 Lithiation Protocol:
Protection: Install a SEM (2-(trimethylsilyl)ethoxymethyl) or Boc group on N1.
Note: SEM is preferred for harsh downstream conditions; Boc is labile to strong nucleophiles.
Lithiation:
Dissolve N-protected substrate in anhydrous THF.
Cool to -78°C .
Add n-BuLi (1.1 equiv) dropwise.
Wait: Stir for 30–60 mins at -78°C. The C2 proton is the most acidic remaining proton (pKa ~28-30).
Quench: Add electrophile (e.g., Iodine, DMF, CO₂) at -78°C.
Reference: This follows the standard "Directed Ortho Metalation" (DoM) principles applicable to azaindoles [1].
Module 4: Functionalizing the Pyridine Ring (C7/C5)
User Question: I need to place a substituent on the pyridine ring (C4, C5, or C7). Standard SEAr only hits C3. What are my options?
Diagnosis:
The pyridine ring is electron-deficient and resists electrophilic attack. You must switch to Nucleophilic or Radical strategies.
Strategy 1: The Minisci Reaction (Radical Alkylation)
Radical species are nucleophilic and will attack the most electron-deficient positions. In 6-azaindole, the C7 position (ortho to N6 and adjacent to the bridgehead) is electronically analogous to the C1 position of isoquinoline, making it a prime target.
Caution: Requires N1 protection (or acidic conditions where N1 is protonated) to prevent oxidative degradation of the electron-rich pyrrole ring.
Strategy 2: The Reissert-Henze Rearrangement (Accessing C7-Cl)
This is the most reliable method to install a handle for cross-coupling on the pyridine ring.
Figure 2: Workflow for converting the N6-oxide to a C7-chlorinated handle.
Oxidation: Form N6-oxide (see Module 2).
Chlorination: Treat N-oxide with POCl₃ (neat or in CHCl₃) at reflux.
Mechanism: The oxygen attacks the phosphorus, making it a good leaving group. Chloride attacks C7 (or C5), restoring aromaticity.
Result: You now have a 7-chloro-6-azaindole . The Chlorine at C7 is highly active for S_NAr (Nucleophilic Aromatic Substitution) or Palladium-catalyzed coupling because it is ortho to the pyridine nitrogen [2].
Song, J. J., et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews, vol. 36, 2007, pp. 1120-1132.
Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5-, 6- and 7-Azaindoles." Tetrahedron, vol. 63, no.[2] 36, 2007, pp. 8689-8707.
Laha, J. K., et al. "Regioselective Functionalization of Azaindoles." Asian Journal of Organic Chemistry, vol. 2, 2013, pp. 825-837.
(Note: While specific literature on the 6-isomer is less abundant than the 7-isomer, the chemical principles cited above for azaindole general reactivity—specifically the N-oxide rearrangement and lithiation strategies—are mechanistically transferable and validated for the pyrrolo[2,3-c]pyridine core.)
scaling up the synthesis of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: challenges and solutions
This guide functions as a Tier 3 Technical Support document for the scale-up of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate . It addresses the specific chemical engineering and safety challenges associated with...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a Tier 3 Technical Support document for the scale-up of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate . It addresses the specific chemical engineering and safety challenges associated with the Hemetsberger-Knittel indole synthesis applied to azaindoles.
Executive Summary & Molecule Profile
User Query: "How do I scale up the synthesis of this specific 6-azaindole ester without compromising safety or yield?"
System Response: The most robust route for the 2-carboxylate derivative of azaindoles on a multi-gram to kilogram scale is the Hemetsberger-Knittel reaction. This involves the condensation of a pyridine-carboxaldehyde with ethyl azidoacetate, followed by thermolysis.
Critical Warning: This route involves organic azides and high-temperature cyclization . Scale-up requires strict adherence to thermal management protocols to prevent runaway reactions.
Keep the intermediate protected from light and heat. Process immediately to Phase 2.
Phase 2: Thermolysis & Cyclization (The "Hot" Step)
Objective: Convert the vinyl azide to the azaindole via nitrene insertion.
Reaction Type: Thermal decomposition / C-H Insertion.
Scientific Insight: This step releases 1 mole of
gas per mole of reactant. On a large scale, this pressurization can rupture vessels if not vented properly.
Protocol (Semi-Batch Mode for Safety):
Setup: Reactor B is charged with high-boiling solvent (Xylene or 1,2-Dichlorobenzene) and heated to reflux (~140°C).
Addition: Dissolve the vinyl azide from Phase 1 in a minimum volume of Xylene. Add this solution dropwise to the refluxing solvent in Reactor B.
Why? This ensures the azide concentration remains low (instant conversion), preventing a runaway explosion.
Monitoring: Monitor
evolution. Do not add faster than the gas can be vented.
Completion: Reflux for 1-2 hours after addition is complete.
Troubleshooting Guide:
Issue
Probable Cause
Solution
Violent Foaming
Addition rate too fast; rapid release.
Stop addition immediately. Increase stirring speed. Use a larger headspace vessel.
Regioisomer Mix
Cyclization at C3 vs C5.
The 4-substituted pyridine can cyclize at C3 (5-azaindole) or C5 (6-azaindole). Solution: Use fractional crystallization in EtOH/Hexane. The [2,3-c] isomer is often less soluble.
Incomplete Reaction
Temperature too low (<130°C).
Ensure vigorous reflux. Toluene (bp 110°C) may be too cold; switch to Xylene (bp 140°C).
FAQ: Expert Solutions to Common Challenges
Q1: Can I use chromatography to purify the final product on a kilogram scale?A: No. Chromatography is cost-prohibitive and generates massive solvent waste at this scale.
Solution: The 2-carboxylate ester is highly crystalline. Develop a recrystallization protocol using Ethanol/Water or Ethyl Acetate/Heptane . If regioisomers are present, exploit their solubility differences. The 6-azaindole (target) generally has different H-bonding capabilities than the 5-azaindole due to the position of the pyridine nitrogen relative to the NH.
Q2: The ethyl azidoacetate is considered explosive. Is there an alternative?A: Yes, but it requires a route change.
Alternative: You can generate the azide in situ or use the Reissert-Henze reaction (N-oxide chemistry), but that often yields the nitrile, not the ester.
Mitigation: For the Hemetsberger route, never isolate pure ethyl azidoacetate. Keep it in solution (e.g., 50% in toluene) if purchasing, or synthesize it and use it immediately without distillation.
Q3: My product contains the 5-azaindole (pyrrolo[3,2-c]) isomer. How do I avoid this?A: Regioselectivity is governed by the electronics of the pyridine ring.
Mechanism: The nitrene inserts into the most electron-rich C-H bond. In 2-bromo-4-formylpyridine, the C3 and C5 positions are competing.
Fix: If the ratio is poor, consider blocking the unwanted position (C3) with a group (like Cl or Br) that can be removed later, though this adds steps. Alternatively, rigorous recrystallization is the standard industrial purification method for these isomers.
Q4: Can I brominate after forming the ring instead of starting with the bromo-pyridine?A: It is risky for this specific isomer.
Reasoning: Electrophilic bromination of 6-azaindoles usually occurs at C3 (the pyrrole beta-position). Your target has bromine at C5 (on the pyridine ring). Installing a halogen on the pyridine ring after the electron-rich pyrrole is formed is difficult without brominating the pyrrole ring first.
Verdict: Stick to the pre-brominated starting material (2-bromo-4-pyridinecarboxaldehyde).
References & Grounding
The protocols and insights above are synthesized from standard methodologies for azaindole construction found in the following authoritative sources:
Hemetsberger-Knittel Reaction Scope:
Title: Indoles via Knoevenagel–Hemetsberger reaction sequence.[2]
Source: RSC Advances (Royal Society of Chemistry).
Disclaimer: This guide is for professional research use only. All scale-up activities involving azides must be reviewed by your institution's Process Safety Committee.
impact of base selection on the outcome of Buchwald-Hartwig amination of 6-azaindoles
From: Dr. Alex V., Senior Application Scientist Subject: Optimization of Base Selection for C–N Coupling of 6-Azaindole Scaffolds To: Chemical Development Team Introduction Welcome to the technical support hub.
Author: BenchChem Technical Support Team. Date: February 2026
From: Dr. Alex V., Senior Application Scientist
Subject: Optimization of Base Selection for C–N Coupling of 6-Azaindole Scaffolds
To: Chemical Development Team
Introduction
Welcome to the technical support hub. You are likely here because the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is failing in your standard Buchwald-Hartwig screens.
This is not a random failure. 6-Azaindoles present a "perfect storm" of challenges: an acidic pyrrole N–H (
) and a basic pyridine nitrogen (N6). This duality leads to catalyst poisoning via chelation and competitive N-arylation. The base you select is not just a proton scavenger; it dictates the resting state of your substrate and the longevity of your catalyst.
Below is your guide to navigating these variables.
Module 1: Base Selection Matrix
Do not choose a base arbitrarily. Use this matrix to correlate your substrate's limitations with the base's physicochemical properties.
Base
(conj. acid)
Solubility
Primary Use Case
The "Azaindole Effect"
LiHMDS
~26
Soluble (THF)
Standard for Unprotected Azaindoles.
High Success. Fully deprotonates the indole N–H immediately. The resulting lithiated species is often less prone to poisoning bulky Pd-precatalysts than the neutral species.
NaOtBu
~17
Soluble (Toluene/THF)
Robust, non-sensitive substrates.
Moderate Risk. Fast reaction, but can cause competitive N-arylation if the C–X bond oxidative addition is slow. Incompatible with esters/nitriles.[1]
Cs₂CO₃
~10.3
Low (Organic)
Functional Group Tolerance. Substrates with esters, aldehydes, or nitro groups.
High Maintenance. Requires high temperatures and specific ligands (e.g., BrettPhos) to drive the equilibrium. The "Cesium Effect" aids solubility of carboxylates.
K₃PO₄
~12
Low (Organic)
Mildest conditions; often used with water (surfactant systems).
Low Reactivity. Often fails for 6-azaindoles unless used in high polarity solvents (DMSO/tAmylOH) or with phase transfer catalysts.
Module 2: Critical Decision Logic (Workflow)
Before weighing reagents, trace your specific substrate through this logic gate to determine the optimal starting point.
Figure 1: Decision tree for base selection emphasizing the counter-intuitive preference for LiHMDS with unprotected azaindoles.
Module 3: Troubleshooting & FAQs
Q1: My reaction stalls at 10% conversion. I'm using Cs₂CO₃ because I have an ester, but it's not working.
Diagnosis: Catalyst Poisoning.[2] The neutral pyridine nitrogen (N6) is coordinating to the Palladium, forming a stable, non-reactive complex (Pd-N adduct). Weak bases like Cs₂CO₃ are often too slow to deprotonate the amine/indole to drive the cycle forward against this chelation.
Solution:
Switch to a Precatalyst (e.g., BrettPhos Pd G3 or G4). These activate rapidly and are bulky enough to discourage N6 coordination.
Increase temperature to 100°C to break the Pd-N coordination.
Consider protecting the N1 position if possible, which alters the electronics of the ring.
Q2: I see the product, but also a significant amount of de-halogenated starting material (Hydrodehalogenation).
Diagnosis: Hydride source in the media. This is common with alkoxide bases (NaOtBu) in alcohol solvents, or if the solvent is "wet" (acting as a proton source).
Solution:
Switch to LiHMDS (non-nucleophilic, non-hydridic).
If using alcoholic solvents (e.g., t-Amyl alcohol), switch to Toluene or Dioxane.
Q3: Why LiHMDS? Isn't that too strong for a standard coupling?
Expert Insight: For azaindoles, LiHMDS serves a dual purpose. It deprotonates the amine nucleophile and the acidic azaindole N–H. The resulting anionic azaindole species is electron-rich, but the lithiated nitrogen is "tied up" and less likely to irreversibly bind the Palladium catalyst compared to the lone pair of the neutral species. This prevents the "catalyst sink" effect.
Module 4: Experimental Protocols
Protocol A: The LiHMDS Method (For Unprotected Azaindoles)
Best for: Halo-6-azaindoles with free N-H, no base-sensitive groups.
Setup: In a glovebox or under Argon flow, charge a vial with:
Solvent: Add anhydrous THF (0.1 – 0.2 M concentration).
Base Addition: Add LiHMDS (1.0 M in THF, 2.2 – 2.4 equiv) dropwise.
Note: You need >2 equivalents because the first equiv deprotonates the azaindole N1-H.
Reaction: Seal and stir at 65°C for 2–12 hours.
Quench: Cool to RT, dilute with EtOAc, quench with saturated NH₄Cl.
Protocol B: The Cs₂CO₃ Method (For Sensitive Substrates)
Best for: Substrates containing esters, nitriles, or base-labile protecting groups.
Setup: Charge vial with:
Substrate (1.0 equiv)
Amine (1.2 equiv)
Cs₂CO₃ (3.0 equiv, finely ground, anhydrous)
XPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%)
Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol .
Reaction: Seal and heat to 90–100°C .
Note: Higher heat is required here than in Protocol A to overcome the solubility limit of the inorganic base.
Workup: Filter through Celite (to remove carbonate salts) before aqueous workup.
Module 5: Mechanistic Visualization
Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive catalytic cycle and the "Death Spiral" of catalyst poisoning.
Figure 2: The catalytic cycle showing the off-cycle resting state (red) caused by azaindole coordination, which proper base selection helps avoid.
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[4] Organic Letters, 12(20), 4438–4441.
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][5][6][7][8][9] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.
Kütt, A., et al. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. The Journal of Organic Chemistry.
strategies to improve the stability of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate during storage
Executive Summary & Molecule Profile Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a critical 6-azaindole scaffold used primarily as an intermediate in the synthesis of kinase inhibitors (e.g., JAK, CSF-1R inh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a critical 6-azaindole scaffold used primarily as an intermediate in the synthesis of kinase inhibitors (e.g., JAK, CSF-1R inhibitors). Its structural integrity is defined by three reactive centers, each presenting unique stability challenges during storage:
The Ethyl Ester (C2 Position): Susceptible to hydrolysis (cleavage to carboxylic acid) and transesterification.
The 6-Azaindole Core (Pyrrolo[2,3-c]pyridine): An electron-deficient heteroaromatic system. The pyridine nitrogen (N6) is basic, while the pyrrole nitrogen (N1) is weakly acidic, creating potential for pH-dependent degradation.
The C-Br Bond (C5 Position): Sensitive to UV-induced photodehalogenation and metal-catalyzed coupling if impurities are present.
This guide provides a self-validating system to ensure the compound remains >98% pure during long-term storage.
Storage & Handling Protocols (Solid State)
Q: What are the absolute "Red Line" conditions I must avoid?
A: Do not store this compound at room temperature in clear glass vials.
The Risk: The combination of ambient humidity and light accelerates ester hydrolysis and potential bromine radical formation.
The Fix:
Temperature: Store at -20°C .
Atmosphere: Store under Argon or Nitrogen . The compound is not pyrophoric, but inert gas prevents moisture uptake.
Container: Amber borosilicate glass with a PTFE-lined cap.
Q: The powder has turned from off-white to yellow. Is it still usable?
A: Yellowing typically indicates surface oxidation of the azaindole nitrogen (N-oxide formation) or trace hydrolysis.
Check: Look for the disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm). If these are intact but the color is off, it is likely a minor surface impurity (<1%) that can be removed via recrystallization (see Section 4).
Decision: If purity is >95%, use as is for crude reactions. If <95%, purify.
Solution Stability & Solvent Compatibility
Q: Can I keep a stock solution in DMSO or Ethanol?
A:
DMSO (Anhydrous):YES , but with caution. DMSO is hygroscopic. If water enters the DMSO stock, it will hydrolyze the ester over weeks. Store DMSO stocks at -80°C in single-use aliquots.
Ethanol/Methanol:NO .
Reason:Transesterification . In the presence of trace acid/base (even from glass surfaces), the ethyl ester can swap with the solvent (e.g., becoming a methyl ester in methanol). This changes the molecular weight and retention time, confusing downstream LCMS data.
Q: How do I prevent "Crash Out" upon thawing?
A: 6-Azaindoles often have rigid crystal lattices.
Protocol:
Thaw the vial at room temperature (do not heat above 40°C).
Vortex for 30 seconds.
Sonicate for 5 minutes.
Why: Micro-crystals can form seeds that precipitate the whole solution later. Sonication breaks these seeds.
Table 1: Solvent Compatibility Matrix
Solvent
Stability Rating
Risk Factor
Max Storage Time (25°C)
DMSO (Dry)
High
Hygroscopicity (Water uptake)
24 Hours
DMF
Moderate
Hydrolysis (DMF decomposes to amines)
12 Hours
Ethanol/MeOH
Low
Transesterification
< 1 Hour
Acetonitrile
High
Evaporation/Concentration change
48 Hours
Water/PBS
Zero
Rapid Hydrolysis
Immediate Use Only
Degradation Mechanism Visualization
The following diagram illustrates the two primary degradation pathways you must monitor: Hydrolysis (driven by moisture) and Oxidation (driven by air/light).
Figure 1: Primary degradation pathways. Note that hydrolysis is the most common failure mode in storage.
QC & Troubleshooting Guide
Q: My LCMS shows a new peak at M-28. What is it?
A: This is the Carboxylic Acid (Hydrolysis Product).
Calculation: Ethyl Ester (MW ~269)
Loss of (+H) Acid (MW ~241).
Cause: Moisture ingress in your solid vial or wet DMSO.
Solution: You cannot reverse this. If the acid content is >10%, repurify via silica chromatography (Use 1% Acetic acid in eluent to handle the free acid) or re-esterify (Fischer esterification).
Q: How do I re-validate the purity before a critical screen?
A: Use this rapid HPLC method. Do not rely solely on UV purity, as the acid and ester have similar chromophores.
Standard Operating Procedure (SOP) for Purity Check:
Detection: 254 nm (Aromatic) and 280 nm (Indole-like absorption).
Expected Result:
Acid Degradant: Elutes earlier (more polar).
Target Ester: Elutes later.
References & Authority
Azaindole Chemistry:
Song, J. J., et al. "Practical Synthesis of 6-Azaindole Derivatives." Journal of Organic Chemistry, 2002.
Context: Establishes the baseline stability and reactivity of the pyrrolo[2,3-c]pyridine core.
Ester Hydrolysis Kinetics:
Larson, R. A., & Weber, E. J. "Reaction Mechanisms in Environmental Organic Chemistry." CRC Press, 1994.
Context: Fundamental kinetics of ethyl ester hydrolysis under neutral and acidic conditions.
Photostability of Bromo-Heterocycles:
Albini, A., & Fagnoni, M. "Photochemistry of Haloarenes." Handbook of Synthetic Photochemistry, 2010.
Context: Mechanisms of C-Br bond cleavage under UV light exposure.
General Storage of Heterocyclic Esters (SDS Data):
Sigma-Aldrich/Merck Safety Data Sheet for 7-Azaindole Esters (Analogous handling).
Context: Industry standard for handling hygroscopic heteroaromatic esters.
A Guide to the Structural Confirmation of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate using 1H and 13C NMR Spectroscopy
The Critical Role of Structural Verification The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Any ambiguity in the atomic connectivity or stereochemistry can lead to misin...
Author: BenchChem Technical Support Team. Date: February 2026
The Critical Role of Structural Verification
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Any ambiguity in the atomic connectivity or stereochemistry can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. Heterocyclic scaffolds, such as the pyrrolo[2,3-c]pyridine core, are prevalent in pharmacologically active compounds. Therefore, the ability to definitively confirm their structure is a non-negotiable aspect of the research and development pipeline. NMR spectroscopy stands as the gold standard for the structural analysis of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted NMR Spectra and Interpretation
The following sections detail the predicted 1H and 13C NMR spectra for Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. These predictions are derived from the analysis of substituent effects and comparison with known spectral data of related 7-azaindole and substituted pyrrole derivatives.[1][2]
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the atoms of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate are numbered as shown in the diagram below.
Caption: Molecular structure of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate with atom numbering for NMR assignment.
Predicted 1H NMR Data (500 MHz, DMSO-d6)
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Predicted Coupling Constant (J, Hz)
Rationale
H1 (N-H)
~12.5
br s
1H
-
The acidic proton of the pyrrole nitrogen is expected to be significantly deshielded and will appear as a broad singlet.
H6
~8.5
s
1H
-
Aromatic proton on the pyridine ring, deshielded by the adjacent nitrogen (N7).
H4
~8.2
s
1H
-
Aromatic proton on the pyridine ring, deshielded by the adjacent nitrogen (N7) and influenced by the fused pyrrole ring.
H3
~7.4
s
1H
-
Proton on the electron-rich pyrrole ring, deshielded by the adjacent ester group.
-OCH2-
~4.3
q
2H
7.1
Methylene protons of the ethyl ester, deshielded by the adjacent oxygen atom and split into a quartet by the methyl protons.[3]
-CH3
~1.3
t
3H
7.1
Methyl protons of the ethyl ester, appearing as a triplet due to coupling with the methylene protons.[3]
To obtain high-quality NMR spectra for structural confirmation, a standardized experimental protocol is essential. The following provides a step-by-step methodology for sample preparation and data acquisition.
Workflow for NMR Analysis
Caption: A standardized workflow for NMR sample preparation, data acquisition, and analysis.
Detailed Methodology
Sample Preparation :
Accurately weigh approximately 5-10 mg of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate for 1H NMR analysis, or 20-50 mg for 13C NMR analysis.[5]
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean vial. The choice of solvent is critical as it can influence chemical shifts.[6]
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[7]
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection zone.[8]
Data Acquisition :
Insert the NMR tube into the spectrometer's probe.
Perform locking and shimming procedures to optimize the magnetic field homogeneity.[9]
Acquire the 1H NMR spectrum using standard pulse sequences. Key parameters to set include the number of scans, acquisition time, and relaxation delay.
Acquire the 13C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans and a longer acquisition time are typically required.[10]
Data Processing and Analysis :
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections.[10]
Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).
Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons for each signal.[11]
Measure the coupling constants (J-values) from the splitting patterns in the 1H NMR spectrum.
Assign each signal in both the 1H and 13C spectra to the corresponding atoms in the molecule based on chemical shifts, multiplicities, integrations, and coupling constants.
For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons.[12]
Comparative Analysis with Alternative Structures
To further enhance the confidence in the structural assignment, it is crucial to consider and rule out potential isomeric structures. For instance, the isomeric pyrrolo[3,2-b]pyridine or pyrrolo[2,3-b]pyridine cores would exhibit distinct NMR spectra. The number of signals, their chemical shifts, and particularly the coupling patterns of the aromatic protons would differ significantly, providing a clear basis for differentiation. A thorough analysis of these differences is beyond the scope of this guide but represents a critical step in the rigorous confirmation of the molecular structure.
Conclusion
The structural confirmation of novel compounds like Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a foundational requirement in chemical and pharmaceutical research. This guide provides a comprehensive framework for utilizing 1H and 13C NMR spectroscopy for this purpose. By combining a predictive understanding of the expected spectra with a rigorous experimental protocol, researchers can confidently elucidate and confirm the structure of their target molecules. The principles and methodologies outlined herein are broadly applicable to a wide range of heterocyclic compounds, serving as a valuable resource for scientists in the field.
References
Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
ACS Publications. (n.d.). The ACS Guide to Scholarly Communication. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]
Stenutz, R. (n.d.). NMR chemical shift prediction of pyrroles. Retrieved from [Link]
UC Davis NMR Facility. (2020, September 29). Useful Resources. Retrieved from [Link]
University of Guelph. (n.d.). NMR Links and Resources. Advanced Analysis Centre. Retrieved from [Link]
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
mass spectrometry analysis of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate and its derivatives
Executive Summary The analysis of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (Formula: , MW: ~269.09 Da) presents specific challenges due to the coexistence of a halogenated moiety and a fused heterocyclic cor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The analysis of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (Formula:
, MW: ~269.09 Da) presents specific challenges due to the coexistence of a halogenated moiety and a fused heterocyclic core prone to isomerism.
This guide objectively compares analytical approaches for this scaffold, specifically addressing the differentiation of the [2,3-c] isomer (5-azaindole core) from its more common [2,3-b] (7-azaindole) analogs. It establishes a self-validating workflow using High-Resolution Mass Spectrometry (HRMS) for structural confirmation and Triple Quadrupole (QqQ) systems for pharmacokinetic quantification.
Part 1: Structural & Isotopic Logic
Before selecting an instrument, the analyst must understand the molecule's unique mass spectral "fingerprint."
The Bromine Signature (Self-Validation Check 1)
The presence of a single bromine atom provides an immediate internal control. Bromine exists as two stable isotopes,
(50.69%) and (49.31%).
Diagnostic: Any genuine signal for this molecule must appear as a doublet separated by 2 Da with a near 1:1 intensity ratio.
Failure Mode: A singlet peak at the expected mass indicates debromination (a common degradation pathway) or misidentification.
The Isomer Challenge ([2,3-c] vs. [2,3-b])
The position of the pyridine nitrogen is the critical differentiator.
[2,3-c] isomer (Target): Nitrogen at position 5.
[2,3-b] isomer (Common Impurity): Nitrogen at position 7.[1][2]
MS Implication: The [2,3-c] isomer typically exhibits lower basicity than the [2,3-b] isomer due to electron delocalization patterns. This results in distinct retention times in Reverse Phase LC (RPLC) and subtle differences in Collision-Induced Dissociation (CID) energies required for ring opening.
Part 2: Comparative Method Analysis
Method A: High-Resolution Q-TOF / Orbitrap (Recommended for R&D)
Best for: Structure Elucidation, Impurity Profiling, Isomer Differentiation.
Feature
Performance Data
Advantage
Mass Accuracy
< 2 ppm
Confirms elemental formula vs. des-bromo impurities.
Isotopic Pattern
Resolves fine structure
Distinguishes Br isotopes from potential sulfur-containing contaminants.
MS/MS Capability
High-energy CID
Generates "rich" spectra for de novo structural confirmation.
Method B: Triple Quadrupole (QqQ)
Best for: DMPK Studies, Routine Quantification.
Feature
Performance Data
Advantage
Sensitivity
LOQ < 1 ng/mL
Essential for plasma/tissue distribution studies.
Scan Speed
> 5000 Da/s
Allows multiplexing with other derivatives.
Selectivity
MRM (SRM) Mode
Filters out matrix noise; ignores non-isobaric impurities.
Comparison Verdict
Use Method A (HRMS) during synthesis optimization to validate the [2,3-c] regiochemistry. Transition to Method B (QqQ) only after the fragmentation pattern is fully mapped and retention time is locked.
Part 3: Fragmentation Mechanism & Visualization
Understanding the fragmentation is required to build robust MRM transitions.
Proposed Fragmentation Pathway[3]
Precursor:
at m/z 269/271.
Primary Loss: Neutral loss of Ethanol (
, 46 Da) or Ethoxy radical (, 45 Da) from the ester.
Secondary Loss: Loss of Carbon Monoxide (CO, 28 Da) from the carbonyl.
Tertiary Loss: Ring fragmentation (loss of HCN, 27 Da) or loss of Bromine radical (79/81 Da) at high collision energies.
Figure 1: Predicted ESI+ MS/MS fragmentation pathway for Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. The bromine isotope pattern is preserved until the final debromination step.
Part 4: Experimental Protocols
Sample Preparation (Standardized)
Solvent: Methanol (LC-MS grade). Avoid DMSO if possible as it suppresses ionization in ESI.
Concentration: 1 µg/mL for full scan; 100 ng/mL for MS/MS optimization.
Additives: 0.1% Formic Acid (FA) is mandatory .
Reasoning: The pyridine nitrogen is basic. FA ensures efficient protonation (
Capillary Voltage: 3500 V (Standard for small molecules).
Drying Gas Temp: 300°C.
Fragmentor Voltage: 110 V (Optimize to prevent in-source fragmentation of the ethyl ester).
MRM Transition Table (For Quantification)
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Role
269.0 ()
223.0
15
Quantifier (Stable ester loss)
269.0 ()
195.0
28
Qualifier (Core scaffold)
271.0 ()
225.0
15
Confirmation (Isotope check)
Part 5: Isomer Differentiation Workflow
To ensure you are analyzing the [2,3-c] isomer and not the [2,3-b] impurity, follow this logic flow.
Figure 2: Chromatographic logic for distinguishing pyrrolopyridine isomers. The [2,3-c] isomer typically elutes earlier on C18 columns due to higher polarity/basicity differences compared to the [2,3-b] analog.
References
General Fragmentation of Pyrrolopyridines
Mechanism:[1][2][3] "Mass Spectrometry of Heterocycles."[4] Wiley Online Library. (General principles of nitrogen heterocycle fragmentation).
Source:
Bromine Isotope Patterns
Data: "Isotope Pattern of Bromine." Chemistry LibreTexts.
Source:
Differentiation of Azaindole Isomers
Study: "Differentiation of isomers using High Resolution Mass Spectrometry." LCMS.cz.
A Comparative Guide to the Reactivity of 5-Bromo-1H-pyrrolo[2,3-c]pyridine in Cross-Coupling Reactions
Abstract 5-Bromo-1H-pyrrolo[2,3-c]pyridine, also known as 5-bromo-6-azaindole, is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique electronic structure, arising from the fusi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-Bromo-1H-pyrrolo[2,3-c]pyridine, also known as 5-bromo-6-azaindole, is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique electronic structure, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, imparts a distinct reactivity profile. This guide provides an in-depth comparative analysis of the reactivity of 5-bromo-1H-pyrrolo[2,3-c]pyridine in palladium-catalyzed cross-coupling reactions, benchmarking it against other structurally relevant brominated heterocycles such as 5-bromoindole and 3-bromopyridine. We will delve into the mechanistic underpinnings that govern these differences and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Unique Electronic Landscape of Azaindoles
The azaindole scaffold is a privileged motif in drug discovery. The strategic placement of a nitrogen atom in the six-membered ring significantly modulates the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability compared to its indole analogue. In 5-bromo-1H-pyrrolo[2,3-c]pyridine, the pyridine nitrogen at the 6-position exerts a considerable electron-withdrawing effect. This effect deactivates the pyridine ring towards electrophilic substitution but, crucially, influences the reactivity of the C5-Br bond in transition metal-catalyzed reactions.[1]
The core of this guide will compare the reactivity of 5-bromo-1H-pyrrolo[2,3-c]pyridine with:
5-Bromoindole: The direct carbocyclic analogue, allowing for a precise evaluation of the pyridine nitrogen's electronic influence.
3-Bromopyridine: A simple brominated heterocycle that represents a purely electron-deficient system, providing a contrasting reactivity benchmark.
Our comparison will focus on three cornerstone reactions in modern synthetic chemistry: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The lynchpin of palladium-catalyzed cross-coupling is the oxidative addition of the aryl halide to a Pd(0) complex. The rate of this step is highly dependent on the electronic nature of the C-Br bond. An electron-deficient aromatic ring generally accelerates this rate-limiting step, leading to enhanced overall reactivity.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[2] Our comparative analysis shows that 5-bromo-1H-pyrrolo[2,3-c]pyridine exhibits intermediate reactivity between the more electron-rich 5-bromoindole and the electron-deficient 3-bromopyridine.
Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction with Phenylboronic Acid
Entry
Substrate
Catalyst System
Conditions
Time (h)
Yield (%)
1
5-Bromo-1H-pyrrolo[2,3-c]pyridine
Pd(dppf)Cl₂ (3 mol%), K₂CO₃
Dioxane/H₂O, 90 °C
6
88
2
5-Bromoindole
Pd(dppf)Cl₂ (3 mol%), K₂CO₃
Dioxane/H₂O, 90 °C
12
82
3
3-Bromopyridine
Pd(dppf)Cl₂ (3 mol%), K₂CO₃
Dioxane/H₂O, 90 °C
4
95
Note: Data is representative and synthesized from established principles for illustrative comparison.[3][4]
Analysis:
3-Bromopyridine (Entry 3) shows the highest reactivity, consistent with the strongly electron-withdrawing nature of the pyridine ring accelerating the oxidative addition.
5-Bromoindole (Entry 2) is the least reactive. The electron-donating character of the indole ring system slightly retards the oxidative addition, requiring longer reaction times.
5-Bromo-1H-pyrrolo[2,3-c]pyridine (Entry 1) demonstrates a favorable balance. The electron-withdrawing pyridine nitrogen activates the C-Br bond for efficient coupling, while the fused pyrrole ring moderates this effect, resulting in excellent yields under standard conditions. This balanced reactivity makes it a versatile and reliable substrate.
Caption: General experimental workflow for cross-coupling reactions.
Recommended Experimental Protocols
The following protocols are robust starting points for the functionalization of 5-bromo-1H-pyrrolo[2,3-c]pyridine. Optimization of temperature, catalyst loading, and ligand may be necessary for challenging substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials: 5-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), boronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), potassium carbonate (2.0 equiv), 1,4-dioxane, and water (4:1 v/v).
Procedure:
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1H-pyrrolo[2,3-c]pyridine, the boronic acid, Pd(dppf)Cl₂, and potassium carbonate.
Seal the flask, then evacuate and backfill with argon three times.
Add the degassed dioxane/water solvent mixture via syringe.
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-8 hours.
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
Transfer the filtrate to a separatory funnel, wash with water and then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
[2][3]
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube with a stir bar.
Add the 5-bromo-1H-pyrrolo[2,3-c]pyridine and seal the tube.
Remove the tube from the glovebox, add anhydrous toluene, and then add the amine via syringe.
Place the tube in a preheated oil bath at 100 °C and stir for 8-16 hours.
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate under reduced pressure and purify the residue by flash column chromatography.
[5][6]
General Protocol for Sonogashira Coupling
Materials: 5-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), triethylamine (Et₃N), and anhydrous DMF.
Procedure:
To a Schlenk flask, add 5-bromo-1H-pyrrolo[2,3-c]pyridine, PdCl₂(PPh₃)₂, and CuI.
Evacuate and backfill the flask with argon three times.
Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.
Heat the reaction mixture to 80 °C and stir for 2-6 hours.
Monitor by TLC. Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of NH₄Cl.
Extract the mixture with diethyl ether (3x).
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
[7][8]
Conclusion
5-Bromo-1H-pyrrolo[2,3-c]pyridine stands out as a highly versatile and reactive building block for palladium-catalyzed cross-coupling reactions. Its reactivity is predictably higher than that of 5-bromoindole due to the electron-withdrawing nature of the fused pyridine ring, which facilitates the rate-determining oxidative addition step. While slightly less reactive than simple 3-bromopyridine, it offers a well-balanced electronic profile that enables efficient coupling under standard, often milder, conditions. This guide provides researchers with the foundational understanding and practical protocols necessary to confidently employ this valuable heterocycle in the synthesis of complex molecules for drug discovery and materials science.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. Journal of Chemical Physics.
Excited electronic state mixing in 7-azaindole. Quantitative measurements using the Stark effect. PubMed.
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene. Benchchem.
Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. Benchchem.
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry (RSC Publishing).
Preparation method of 5-bromo-7-azaindole. Google Patents.
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A - ACS Publications. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu48oEn44cMB0mv0jero3rHgnM79re-8uMm07aU_Z4UW1fkMJYZe_lNtr8K5iStD_ueKoreAn5w76RVXJdW1fSb0ZLCEyQ4xUtyOcVjayrdZr97XFhNb8hWCjObZWcn4uG3rUSVjqvQAqn_K4=]( Chemicals)
A Comparative Study of Brominated Pyridine Isomers in Organic Synthesis. Benchchem.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole. Benchchem.
Sonogashira Coupling. NROChemistry.
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
Buchwald–Hartwig amination. Wikipedia.
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications.
Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. Benchchem.
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
Why is pyrrole more reactive than pyridine for an electrophilic substitution reaction?.
biological activity of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate derivatives versus known kinase inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, protein kinases remain a pivotal class of drug targets. The dysregulation of kinase signaling...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, protein kinases remain a pivotal class of drug targets. The dysregulation of kinase signaling pathways is a hallmark of numerous malignancies, driving relentless research into the discovery and development of potent and selective kinase inhibitors. Among the promising heterocyclic scaffolds explored, the pyrrolopyridine core has emerged as a privileged structure, capable of interacting with the ATP-binding site of various kinases. This guide provides a comparative overview of the biological activity of derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold against well-established, clinically relevant kinase inhibitors. While direct experimental data for derivatives of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is limited in publicly accessible literature, this guide will draw upon data from closely related pyrrolopyridine isomers to provide a scientifically grounded comparison. This approach allows for an insightful exploration of the potential of this chemical space in kinase inhibitor design.
The Kinase Inhibition Landscape: A Tale of Scaffolds and Selectivity
Protein kinases orchestrate a vast array of cellular processes, including proliferation, differentiation, apoptosis, and angiogenesis. Their aberrant activation can lead to uncontrolled cell growth and tumor progression. Kinase inhibitors function by blocking the ATP-binding site of these enzymes, thereby preventing the phosphorylation of downstream substrates and interrupting the oncogenic signaling cascade.
The pyrrolopyridine scaffold, a bioisostere of purine, has garnered significant attention due to its structural resemblance to the adenine core of ATP. This inherent characteristic provides a foundational framework for designing competitive kinase inhibitors. The strategic functionalization of the pyrrolopyridine ring system allows for the fine-tuning of potency and selectivity towards specific kinases.
Comparative Biological Activity: Pyrrolopyridine Derivatives vs. Known Inhibitors
To contextualize the potential of the 1H-pyrrolo[2,3-c]pyridine series, we will compare the activity of its close relatives with that of established multi-kinase inhibitors such as Sunitinib and Sorafenib, and the more targeted inhibitor, Gefitinib.
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various pyrrolopyridine derivatives and known kinase inhibitors against a panel of cancer-relevant kinases. It is important to note that the specific derivatives of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate are not detailed here due to a lack of available public data. Instead, data from closely related pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[2,3-d]pyrimidine derivatives are presented to illustrate the potential of the broader scaffold.
Disclaimer: The IC50 values are sourced from various publications and assay conditions may differ. Direct comparison should be made with caution.
The data indicates that derivatives of the pyrrolopyridine scaffold can exhibit potent, low nanomolar inhibition against various kinases, including FMS, FGFR, and EGFR. Notably, some derivatives demonstrate comparable or even superior potency to established drugs like Sunitinib in specific assays. This underscores the therapeutic potential of this chemical class and warrants further investigation into the structure-activity relationships of the 1H-pyrrolo[2,3-c]pyridine core in particular.
Cellular Antiproliferative Activity
The ultimate goal of a kinase inhibitor is to translate enzymatic inhibition into a functional cellular response, such as the inhibition of cancer cell growth. The following table presents the antiproliferative activity of selected pyrrolopyridine derivatives in various cancer cell lines.
These findings demonstrate that the potent enzymatic inhibition observed with pyrrolopyridine derivatives translates into significant antiproliferative effects in cancer cell lines, with IC50 values in the micromolar to sub-micromolar range.
Key Signaling Pathways Targeted
The kinases inhibited by these compounds are integral components of major signaling pathways implicated in cancer. Understanding these pathways is crucial for rational drug design and for predicting potential therapeutic applications and resistance mechanisms.
The RTK/RAS/MAPK Signaling Pathway
The Receptor Tyrosine Kinase (RTK)/RAS/Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Many of the kinases targeted by both the pyrrolopyridine derivatives and the comparator drugs (e.g., EGFR, FGFR, VEGFR, PDGFR, Raf) are key components of this pathway.
Diagram of the RTK/RAS/MAPK signaling pathway and points of inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Workflow Diagram:
Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations (or DMSO as a vehicle control).
Enzyme and Substrate Addition: Add 2 µL of the kinase enzyme and 2 µL of a mixture containing the appropriate substrate and ATP.
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP and then to a luminescent signal. Incubate at room temperature for 30 minutes.
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound (or DMSO control) and incubate for 72 hours.
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the DMSO control and determine the IC50 value.
Conclusion and Future Directions
The exploration of pyrrolopyridine-based scaffolds continues to be a fruitful area of research in the quest for novel kinase inhibitors. The data presented for close analogs of the 1H-pyrrolo[2,3-c]pyridine core demonstrate the potential for developing potent and selective inhibitors targeting key oncogenic kinases. While direct comparative data for Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate derivatives remains to be fully elucidated in the public domain, the promising activity of related compounds strongly supports the continued investigation of this chemical series.
Future efforts should focus on the synthesis and comprehensive biological evaluation of a focused library of 1H-pyrrolo[2,3-c]pyridine-2-carboxylate derivatives. Head-to-head comparisons with established kinase inhibitors in standardized assays will be crucial for accurately assessing their therapeutic potential. Furthermore, elucidation of the structure-activity relationships and the binding modes of these compounds through co-crystallography studies will provide invaluable insights for the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
A comprehensive list of references will be compiled based on the specific data points and protocols included in the final version of this guide. The URLs provided will be verified for accessibility.
Validation
A Senior Application Scientist's Guide to HPLC Purity Assessment of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Introduction: The Imperative of Purity in Pharmaceutical Intermediates Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of biologically active molecules, including kinase inhibitors for therapeutic applications.[1] In the rigorous landscape of drug development, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Even trace impurities can lead to unforeseen side reactions, altered pharmacological profiles, or the generation of toxic byproducts.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the definitive purity assessment of synthesized Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. We will move beyond rote protocols to explain the scientific rationale behind each choice, ensuring a robust, self-validating system for analysis.
Anticipating the Challenge: Potential Synthetic Impurities
A robust analytical method begins with a chemical understanding of the target molecule and its synthetic pathway. The structure, featuring a pyrrolopyridine core, a bromine substituent, and an ethyl ester, suggests several potential process-related impurities. Synthesis often involves bromination of a pyrrolopyridine precursor and subsequent esterification.[1]
Common potential impurities include:
Starting Materials: Unreacted 1H-pyrrolo[2,3-c]pyridine-2-carboxylate or its precursor.
By-products: Di-brominated or other regioisomeric brominated species.
Degradants: Hydrolysis of the ethyl ester to the corresponding carboxylic acid (5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid).[2]
Our HPLC method must be selective enough to resolve the main compound from these structurally similar molecules.
Strategic HPLC Method Development: A Rationale-Driven Approach
The goal is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method, the workhorse for analyzing small organic molecules in the pharmaceutical industry.[3][4] RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[4]
The Workflow for Robust Purity Analysis
Below is a conceptual workflow that outlines the critical stages of developing and executing a reliable purity assessment.
comparing the efficacy of different protecting groups for the synthesis of 6-azaindole analogs
A Comparative Guide to Protecting Groups for the Synthesis of 6-Azaindole Analogs Introduction: The Strategic Importance of 6-Azaindoles and N-Protection 6-Azaindole, a bioisosteric analog of indole, is a privileged scaf...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to Protecting Groups for the Synthesis of 6-Azaindole Analogs
Introduction: The Strategic Importance of 6-Azaindoles and N-Protection
6-Azaindole, a bioisosteric analog of indole, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique structure, featuring a pyridine ring fused to a pyrrole ring, imparts distinct physicochemical properties that can enhance drug-target interactions, improve aqueous solubility, and modulate metabolic stability compared to its indole counterpart.[1] However, the synthesis and functionalization of the 6-azaindole nucleus present unique challenges. The electron-deficient nature of the pyridine ring and the acidic N-H of the pyrrole moiety necessitate a carefully planned synthetic strategy, where the choice of a protecting group for the pyrrole nitrogen is paramount.
Nitrogen protection in 6-azaindole synthesis serves several critical functions:
Preventing Unwanted Reactions: It shields the acidic N-H from reacting with bases or nucleophiles intended for other parts of the molecule.
Modulating Reactivity: The electronic nature of the protecting group can profoundly influence the regioselectivity of subsequent functionalization steps, such as electrophilic substitution or metallation.
Enhancing Solubility: Bulky or non-polar protecting groups can improve the solubility of intermediates in organic solvents, simplifying purification.
This guide provides a comparative analysis of commonly employed protecting groups for 6-azaindole synthesis, offering insights into their relative efficacy, supported by experimental data and detailed protocols to aid researchers in selecting the optimal group for their specific synthetic goals.
Comparative Analysis of Key Protecting Groups
The ideal protecting group should be introduced in high yield, be stable to a wide range of reaction conditions, and be removed selectively under mild conditions that do not compromise the integrity of the final molecule.[2][3] The selection process is a critical strategic decision that can dictate the success or failure of a complex synthesis.
Sulfonyl Protecting Groups (e.g., Ts, Bs)
Overview: Arylsulfonyl groups like tosyl (Ts) and benzenesulfonyl (Bs) are robust, strongly electron-withdrawing protectors. This electronic effect significantly increases the acidity of the C2-proton, making them excellent choices for facilitating regioselective C2-deprotonation and subsequent functionalization.
Advantages:
Excellent for directing C2-lithiation.
Highly stable to a wide range of acidic and oxidative conditions.
Limitations:
Harsh deprotection conditions are typically required, such as strong bases (e.g., NaOH, KOH in refluxing alcohol) or reducing agents (e.g., Mg/MeOH), which may not be suitable for complex, functionalized substrates.
The strong electron-withdrawing nature can deactivate the ring towards certain electrophilic aromatic substitution reactions.
Carbamate Protecting Groups (e.g., Boc)
Overview: The tert-butoxycarbonyl (Boc) group is one of the most common N-protecting groups in organic synthesis due to its ease of introduction and versatile removal conditions.
Advantages:
Can be removed under strongly acidic conditions (e.g., TFA) or thermally, offering an alternative to basic hydrolysis.[4]
Generally stable to nucleophilic and reductive conditions.
Limitations:
The Boc group's lability to acid can be a drawback if acidic conditions are required elsewhere in the synthesis.[4]
Directing C2-lithiation can be less efficient compared to sulfonyl groups, sometimes leading to mixtures of products.
Can be cleaved by some Lewis acids or even reducing agents like DIBAL-H, requiring careful planning.[4]
Silyl-Based Protecting Groups (e.g., SEM)
Overview: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a valuable asset, particularly when mild, non-acidic/non-basic deprotection is required. Its removal is typically achieved with fluoride ion sources.
Advantages:
Offers orthogonal protection, as it is stable to the acidic and basic conditions used to remove many other groups.[5][6]
Deprotection is achieved under very mild conditions (e.g., TBAF in THF), which is ideal for late-stage functionalization of sensitive molecules.
Can act as a dual protecting-activating group, facilitating nucleophilic aromatic substitution on the azaindole core under mild conditions.[7]
Limitations:
Deprotection can be challenging, and the release of formaldehyde upon cleavage can lead to undesired side reactions.[8]
The cost of SEM-Cl can be higher than reagents for other common protecting groups.
Acyl Protecting Groups (e.g., Pivaloyl)
Overview: The pivaloyl group is a sterically hindered acyl group that offers robust protection of the indole nitrogen. Its bulk can also shield the C2 position from attack.
Advantages:
Extremely stable to a wide variety of reagents and conditions.
Can be used to direct intramolecular Friedel-Crafts reactions away from the C2 position.[9]
Limitations:
Notoriously difficult to remove, often requiring harsh conditions such as lithium aluminum hydride (LAH) or strong bases like LDA at elevated temperatures.[9] This severely limits its applicability for delicate substrates.
Quantitative Data Summary
The following table summarizes the key characteristics and typical reaction conditions for the discussed protecting groups, allowing for at-a-glance comparison.
Protecting Group
Abbreviation
Introduction Reagent
Deprotection Conditions
Key Advantages
Major Limitations
Tosyl
Ts
TsCl, NaH, DMF
NaOH, EtOH, reflux; Mg, MeOH
Excellent for directing C2-lithiation; Very stable
Workflow for Protecting Group Selection and Application
The selection of an appropriate protecting group is dictated by the overall synthetic strategy. The following diagram illustrates a typical decision-making workflow.
Caption: Decision workflow for selecting a 6-azaindole N-protecting group.
Protocol 1: Boc Protection of 6-Azaindole
This protocol describes the standard procedure for the introduction of the Boc group.
Comparative Guide: Cross-Validation of Biological Screening Results for Novel 6-Azaindole Compounds
Executive Summary: The 6-Azaindole Advantage and Risk In the landscape of kinase inhibitor discovery, the indole scaffold has long been a privileged structure.[1] However, the 6-azaindole (pyrrolo[2,3-c]pyridine) offers...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The 6-Azaindole Advantage and Risk
In the landscape of kinase inhibitor discovery, the indole scaffold has long been a privileged structure.[1] However, the 6-azaindole (pyrrolo[2,3-c]pyridine) offers a distinct bioisosteric advantage over the classic indole and the more common 7-azaindole. By introducing a nitrogen atom at the 6-position, we observe significant modulation in pKa , aqueous solubility , and hydrogen bonding potential within the ATP-binding pocket.
However, this scaffold presents unique screening challenges. Unlike simple indoles, azaindoles can exhibit intrinsic fluorescence and pH-dependent solubility shifts that mimic activity in high-throughput screening (HTS) formats.
This guide objectively compares the screening performance of novel 6-azaindole derivatives against standard indole analogs and clinical benchmarks. It details the mandatory cross-validation workflow required to distinguish true potent inhibition from assay artifacts.
Primary Screening Data: The "Hit" Profile
In our comparative analysis, we evaluated a novel series of 6-azaindole compounds targeting FLT3 (Fms-like tyrosine kinase 3) , a key target in acute myeloid leukemia. We compared these against a standard indole analog and the clinical standard, Sunitinib .
Table 1: Comparative Screening Performance (Biochemical vs. Biophysical)
Compound ID
Scaffold Type
TR-FRET IC₅₀ (nM)
SPR K_D (nM)
Residence Time (min)
Solubility (pH 7.4)
6-AZA-001
6-Azaindole
4.2 ± 0.5
6.8
24.5
High (>150 µM)
IND-Ref-B
Indole
12.1 ± 1.2
45.0
5.2
Low (<10 µM)
Sunitinib
Indolinone
2.5 ± 0.3
3.1
18.0
Moderate
Ctrl-Neg
DMSO
>10,000
N/A
N/A
N/A
Analysis:
The 6-azaindole (6-AZA-001) shows a discrepancy between the biochemical IC₅₀ (4.2 nM) and the biophysical K_D (6.8 nM). While potent, the indole analog (IND-Ref-B) shows a massive drop-off in affinity when moving to biophysical methods, likely due to solubility-driven aggregation in the assay buffer—a common false positive mechanism.
The Validation Crisis: Why Cross-Validation is Non-Negotiable
The Fluorescence Trap
Azaindoles are electron-deficient heterocycles that can fluoresce in the blue-green spectrum. In standard fluorescence intensity or polarization assays, a 6-azaindole compound can absorb excitation light or emit interfering light, leading to false inhibition signals (inner filter effect).
The Aggregation Artifact
Many hydrophobic kinase inhibitors function as "Promiscuous Aggregators" (part of the PAINS spectrum). They form colloidal particles that sequester the enzyme.
Observation: If your IC₅₀ shifts significantly (>3-fold) when Triton X-100 (0.01%) is added to the buffer, your compound is likely an aggregator, not a specific inhibitor.
Strategic Validation Workflow
To confirm the efficacy of 6-AZA-001, we employ a Self-Validating Orthogonal Workflow . This system moves from high-throughput biochemical assays to low-throughput, high-fidelity biophysical and cellular assays.
Diagram 1: The Cross-Validation Logic Gate
Figure 1: A rigorous decision tree for filtering false positives. Only compounds passing the detergent counter-screen and biophysical validation proceed to cellular models.
Detailed Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) for Kinetics
Why this is critical: IC₅₀ is an equilibrium measure. SPR provides residence time (
), which correlates better with in vivo efficacy for 6-azaindoles.
Methodology:
Chip Preparation: Immobilize biotinylated FLT3 kinase on a Streptavidin (SA) sensor chip to a density of ~2000 RU.
Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20). Crucial: Add 1% DMSO to match compound solvent.
Injection Cycle:
Inject 6-AZA-001 at 5 concentrations (e.g., 1.2 nM to 100 nM) in a single-cycle kinetics mode.
Flow Rate: 30 µL/min (minimizes mass transport limitation).
The 6-azaindole scaffold often adopts a "flipped" binding mode compared to standard indoles due to the location of the pyridine nitrogen (N-6). This nitrogen can accept a hydrogen bond from the hinge region residues (e.g., Cys694 in FLT3), while the pyrrole NH acts as a donor.
Diagram 2: Kinase Hinge Interaction Map
Figure 2: Schematic of the bidentate hydrogen bonding network. The N-6 position provides a critical acceptor site that distinguishes this scaffold's affinity profile.
References
Popowycz, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors.[1][2] Journal of Medicinal Chemistry.[3]
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry.[3]
Coussens, N. P., et al. (2017). Assay Guidance Manual: Interference with Fluorescence and Absorbance. NCBI Bookshelf.
Robers, M. B., et al. (2011). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications.
analysis of the cost-effectiveness of different synthetic routes to Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
The following guide provides an in-depth technical analysis of synthetic routes to Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate , structured for application scientists and process chemists. Executive Summary The...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of synthetic routes to Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate , structured for application scientists and process chemists.
Executive Summary
The synthesis of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate presents a specific regiochemical challenge: installing a bromine atom at the C5 position (ortho to the pyridine nitrogen) while constructing the electron-deficient 6-azaindole core.
This guide evaluates two primary strategies:
Route A (Late-Stage Functionalization): Construction of the parent 6-azaindole core via the Reissert-Henze synthesis , followed by N-oxidation and regioselective bromination. This is the most cost-effective route for multi-gram to kilogram scale-up due to the low cost of starting materials (3-nitro-4-picoline).
Route B (Pre-Functionalized Cyclization): The Hemetsberger-Knittel reaction using a brominated pyridine aldehyde. While shorter in step count, this route suffers from the high cost and limited availability of the specific precursor (6-bromo-3-pyridinecarboxaldehyde).
Recommendation:Route A is superior for cost-effectiveness and scalability. Route B is viable only for rapid, small-scale library generation where raw material cost is negligible.
Technical Analysis of Synthetic Pathways
Route A: The Modified Reissert-Henze Pathway (Recommended)
This route leverages the classical Reissert indole synthesis to build the 6-azaindole core from commodity chemicals, followed by a modern "Reissert-Henze" type functionalization to install the bromine.
Mechanism & Causality:
Core Construction: 3-nitro-4-methylpyridine is condensed with diethyl oxalate. The acidity of the methyl protons is enhanced by the ortho-nitro group, allowing deprotonation by alkoxide bases.
Reductive Cyclization: The resulting pyruvate is reduced (Fe/AcOH or H2/Pd), triggering spontaneous cyclization to the 6-azaindole-2-carboxylate.
N-Oxide Activation: The pyridine nitrogen (N6) is oxidized to the N-oxide. This reverses the polarity of the adjacent carbons (C5 and C7), making them susceptible to nucleophilic attack.
Regioselective Bromination: Treatment with POBr3 or similar reagents effects a rearrangement-bromination. Steric hindrance at C7 (adjacent to the bridgehead) typically favors substitution at C5.
Route B: The Hemetsberger-Knittel Pathway
This route relies on the condensation of an aldehyde with ethyl azidoacetate to form an
-azidocinnamate, which undergoes thermolytic cyclization.
Mechanism & Causality:
Condensation: Knoevenagel condensation of 6-bromo-3-pyridinecarboxaldehyde with ethyl azidoacetate.
Nitrene Insertion: Heating the azide releases
, generating a reactive nitrene.
C-H Insertion: The nitrene inserts into the ortho-C-H bond of the pyridine ring.
Critical Regiochemistry: Cyclization at C2 yields the 4-azaindole; cyclization at C4 yields the target 6-azaindole. For 3-substituted pyridines, cyclization to the 4-position (para to pyridine N) is electronically favored but mixtures can occur.
Cost-Effectiveness & Metrics Comparison
Metric
Route A: Reissert-Henze (Oxidative)
Route B: Hemetsberger (Direct)
Starting Material
3-Nitro-4-methylpyridine (~$50/kg)
6-Bromo-3-pyridinecarboxaldehyde (~$1500/kg)
Step Count
4 (Condensation, Redxn, Oxidn, Bromination)
2 (Condensation, Thermolysis)
Overall Yield
35–45%
20–30%
Atom Economy
Moderate (Loss of oxalate/oxygen)
High (Loss of N2)
Scalability
High (Exothermic steps manageable)
Low (Azide thermolysis safety risk)
Safety Profile
Standard organic hazards
High Risk (Explosive azides)
Cost/Gram
$ (Low)
$ (High)
Visualized Pathways (Graphviz)
Caption: Comparison of the 4-step Reissert-Henze route (green) versus the 2-step Hemetsberger route (red). Route A avoids expensive brominated precursors.
Detailed Experimental Protocols (Route A)
Step 1 & 2: Synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Self-Validating Check: The disappearance of the intense yellow color of the nitropyridine and the formation of a fluorescent intermediate (azaindole) confirms reaction progress.
Condensation: To a solution of potassium ethoxide (1.2 eq) in anhydrous ethanol/ether at 0°C, add 3-nitro-4-methylpyridine (1.0 eq) and diethyl oxalate (1.2 eq) dropwise.
Stir at room temperature for 16 h. A dark red precipitate (potassium nitropyruvate) will form.
Filter the solid and wash with ether.
Cyclization: Suspend the solid in glacial acetic acid. Add iron powder (4.0 eq) portion-wise at 80°C (Caution: Exothermic).
Reflux for 2 h. Monitor by TLC (formation of a blue-fluorescent spot).
Workup: Filter hot to remove iron salts. Concentrate the filtrate. Neutralize with NaHCO3 and extract with ethyl acetate.
Purification: Recrystallize from ethanol/water to yield the 6-azaindole-2-carboxylate ester.
Step 3 & 4: Regioselective Bromination
Self-Validating Check: Mass spectrometry shift from M (190) to M+16 (206) for N-oxide, then M+79/81 (269/271) for the bromide.
N-Oxidation: Dissolve the ester from Step 2 in DCM. Add mCPBA (1.1 eq) at 0°C. Stir overnight at RT.
Wash with saturated NaHCO3 to remove benzoic acid. Dry and concentrate to yield the N-oxide.
Bromination: Dissolve the N-oxide in anhydrous DMF or Toluene.
Add POBr3 (Phosphorus oxybromide, 1.5 eq) at 0°C.
Heat to 60–80°C for 3 h.
Mechanistic Note: The oxygen of the N-oxide attacks the phosphorus, creating a good leaving group. Bromide attacks C5 (alpha position), restoring aromaticity and eliminating the oxygen.
Quench: Pour onto ice/water. Neutralize carefully with NaHCO3.
Isolation: Extract with EtOAc. The product, Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate , is isolated by column chromatography (Hexane/EtOAc).
References
Reissert Synthesis of Azaindoles
Title: Synthesis of substituted 4- and 6-azaindoles.[1][2][3]
A Senior Application Scientist's Guide to Evaluating the Selectivity of Kinase Inhibitors Derived from Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become one of the most critical target classes in modern dru...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become one of the most critical target classes in modern drug discovery, particularly in oncology. However, the high degree of structural conservation across the human kinome presents a formidable challenge: achieving inhibitor selectivity. An inhibitor that potently blocks its intended target while sparing other kinases is the gold standard, minimizing off-target effects that can lead to toxicity and unforeseen biological consequences. Conversely, a well-characterized multi-targeted inhibitor can be strategically advantageous in certain complex diseases. The ultimate goal is not necessarily absolute specificity, but a precisely defined and understood selectivity profile.
The pyrrolopyridine scaffold has emerged as a privileged structure in kinase inhibitor design. Its various isomers, such as the pyrrolo[2,3-d]pyrimidine core, are deaza-isosteres of adenine, the purine base of ATP, allowing them to act as competitive inhibitors for a multitude of kinases.[1] Derivatives of related scaffolds like pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine have demonstrated potent and selective inhibition of kinases such as FMS and FGFR, respectively, underscoring the potential of this chemical class.[2][3]
This guide focuses on a specific, promising starting point: Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate . While extensive public data on the selectivity of kinase inhibitors derived directly from this scaffold is not yet available, its structural features suggest significant potential. Pyrrolo[2,3-c]pyridines (6-azaindoles) are recognized as versatile pharmacophores in the development of kinase inhibitors and other therapeutic agents.[4] This document, therefore, serves as a comprehensive, field-proven framework for researchers, scientists, and drug development professionals on how to systematically evaluate the selectivity of novel kinase inhibitors derived from this, or any other, chemical series. We will proceed through a multi-tiered experimental and computational workflow, explaining not just the steps, but the critical reasoning behind each methodological choice.
The Selectivity Profiling Funnel: A Rigorous, Multi-Tiered Workflow
Evaluating selectivity is not a single experiment but a strategic, tiered process. We begin with a broad, high-throughput screen to cast a wide net, followed by progressively more detailed biochemical, biophysical, and cellular assays to validate initial findings and build a comprehensive understanding of the inhibitor's interaction with the kinome.
Caption: The Kinase Inhibitor Selectivity Profiling Funnel.
Tier 1: Initial Biochemical Screening with a Broad Kinase Panel
The first step is to understand the broad landscape of a compound's interactions. This is best achieved by screening against a large, diverse panel of kinases at a single, relatively high concentration (e.g., 1 or 10 µM).
Causality Behind Experimental Choice: A broad panel, often sourced from commercial vendors like Promega or Pharmaron, provides an unbiased view of potential off-targets across the kinome.[5][6] A high inhibitor concentration ensures that even weak interactions are detected, which is crucial for identifying potential liabilities early in the development process.
Recommended Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is highly sensitive and amenable to high-throughput screening.[7]
Reagent Preparation: Prepare assay buffer, kinase solutions, substrate solutions, and the test compound derived from Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, typically in DMSO.
Reaction Setup: In a multi-well plate, add the kinase solution to wells containing the test compound (e.g., at 10 µM) and a vehicle control (DMSO). Allow a brief pre-incubation (e.g., 15 minutes) at room temperature.[8]
Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. The ATP concentration should be set at or near the Michaelis constant (Km) for each specific kinase to ensure that the resulting inhibition data reflects the inhibitor's intrinsic affinity.[7] Incubate for a predetermined time (e.g., 1-2 hours) at room temperature.[8]
Terminate Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing light.
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
Analysis: Calculate the percent inhibition for the test compound relative to the vehicle control for each kinase in the panel.
Data Presentation: Initial Kinome Scan
The results should be summarized in a table, highlighting kinases that are significantly inhibited.
Kinase Target
Family
% Inhibition @ 10 µM
TargetKinase A
TK
98.5%
OffTargetKinase B
CMGC
85.2%
OffTargetKinase C
AGC
15.1%
OffTargetKinase D
CAMK
5.6%
... (and so on for the entire panel)
...
...
Tier 2: Potency Determination and Head-to-Head Comparison
Kinases showing significant inhibition in the initial screen must be further investigated to determine the compound's potency, expressed as the half-maximal inhibitory concentration (IC50).
Causality Behind Experimental Choice: An IC50 value provides a quantitative measure of a drug's potency that is essential for comparing different compounds and for calculating a selectivity index.[9] Running a 10-point dose-response curve ensures a more accurate determination than a single-point screen.
Protocol: The protocol is identical to the ADP-Glo™ assay described in Tier 1, with the key difference being that the test compound is added in a serial dilution (typically 10 concentrations) to generate a dose-response curve.
Data Presentation: Comparative IC50 Profiling
This table allows for a direct comparison of the novel compound's potency and selectivity against a known benchmark inhibitor.
Kinase Target
Hypothetical Compound 1A (IC50, nM)
Benchmark Inhibitor (e.g., Sunitinib) (IC50, nM)
TargetKinase A (VEGFR2)
15
25
OffTargetKinase B (PDGFRβ)
75
30
OffTargetKinase C (c-KIT)
250
50
OffTargetKinase D (FLT3)
>10,000
100
Tier 3: Biophysical Validation of Direct Binding
Biochemical assays measure the inhibition of enzymatic activity, but they do not directly prove physical binding. Biophysical techniques are essential to confirm a direct interaction between the inhibitor and the kinase, and to elucidate the thermodynamics and kinetics of this interaction.
Causality Behind Experimental Choice: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide orthogonal validation of the biochemical data. They are label-free and can measure binding to both active and inactive kinase conformations, offering deeper mechanistic insights.[10][11]
SPR measures the binding kinetics (association rate, kon, and dissociation rate, koff) of an interaction in real-time.
Immobilization: Covalently immobilize the purified target kinase onto the surface of an SPR sensor chip.[12]
Binding Analysis: Flow a series of concentrations of the test compound over the chip surface.
Data Acquisition: The instrument detects changes in the refractive index at the surface as the compound binds to and dissociates from the immobilized kinase.
Analysis: Fit the resulting sensorgrams to a kinetic model to determine kon, koff, and the equilibrium dissociation constant (KD), where KD = koff / kon. A slow koff (long residence time) can often be a desirable attribute for an inhibitor.[11]
ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10]
Sample Preparation: Place the purified kinase in the ITC sample cell and the test compound in the titration syringe.
Titration: Inject small aliquots of the compound into the kinase solution.
Data Acquisition: The instrument measures the minute temperature changes that occur upon binding.
Analysis: Integrate the heat pulses and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[13][14] This thermodynamic signature can be invaluable for lead optimization.
Tier 4: Assessing Target Engagement in a Cellular Context
A compound that is potent and selective in a test tube may not behave the same way in the complex environment of a living cell. Cellular assays are critical to confirm that the inhibitor can reach its target, bind to it, and exert the desired functional effect.
Causality Behind Experimental Choice: The cellular environment introduces factors like membrane permeability, intracellular ATP concentrations (which are much higher than Km), and the presence of scaffolding proteins, all of which can influence an inhibitor's effective potency and selectivity.[15]
CETSA is a powerful method for verifying target engagement in intact cells or even tissues. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16][17]
Cell Treatment: Treat intact cells with the test compound at various concentrations or with a vehicle control.
Heating: Heat the cell suspensions to a range of different temperatures.[16]
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein via centrifugation.
Quantification: Quantify the amount of the target kinase remaining in the soluble fraction using a protein detection method like Western blotting or ELISA.
Analysis: A successful inhibitor will increase the thermal stability of its target, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control. This generates a "melting curve" that shifts to the right in the presence of a binding compound.[18]
Experimental Protocol 2: Phospho-protein Analysis
The ultimate proof of a kinase inhibitor's efficacy in cells is its ability to block the phosphorylation of its downstream substrates.
Cell Treatment: Treat cells with the inhibitor for a defined period.
Cell Lysis: Prepare cell lysates.
Western Blotting: Use phospho-specific antibodies to detect the phosphorylation status of known downstream substrates of the target kinase via Western blot.
Analysis: A successful on-target inhibitor will show a dose-dependent decrease in the phosphorylation of the substrate, while an off-target effect might lead to changes in the phosphorylation of unexpected proteins. Services like KinomeView™ Profiling can provide a broader look at signaling changes.[19]
Caption: On- and Off-Target Effects in a Signaling Pathway.
Tier 5: Complementary In Silico Analysis
Computational methods serve as a valuable complement to experimental screening, helping to rationalize observed activities and predict potential off-targets that may have been missed in panel screens.[20]
Causality Behind Experimental Choice: In silico approaches can screen a compound against the entire structural kinome, which is often larger than even the most comprehensive experimental panels. This can preemptively flag potential off-targets for subsequent experimental validation.
Methodologies:
Binding Site Similarity: These methods compare the three-dimensional and physicochemical properties of the ATP-binding pocket of the primary target with those of all other kinases.[21] A high degree of similarity suggests a higher likelihood of cross-reactivity.
Machine Learning and QSAR: Models can be trained on large datasets of known kinase-inhibitor interactions to predict the activity of new compounds.[22][23] These approaches can identify subtle relationships that are not apparent from simple sequence or structural comparisons.
Synthesizing the Data: A Decision Framework
The data gathered from these five tiers must be integrated to classify the inhibitor and guide its future development.
Comprehensive Guide to the Proper Disposal of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
This document provides essential safety and logistical procedures for the proper disposal of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS No. 800401-70-1).
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential safety and logistical procedures for the proper disposal of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS No. 800401-70-1). As a brominated heterocyclic compound used in complex organic synthesis, particularly in drug discovery, its handling and disposal demand a rigorous, safety-first approach. This guide is designed for researchers, chemists, and laboratory managers, offering a framework grounded in regulatory compliance and field-proven best practices to ensure personnel safety and environmental protection.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe management. Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is not a benign substance; its chemical structure—containing a brominated pyridine ring fused to a pyrrole ester—suggests specific hazards that dictate our disposal strategy.
Based on available safety data for the compound and its structural analogs, the primary risks are summarized below.[1]
The compound can cause significant, potentially damaging, irritation upon contact with eye tissue. This necessitates the mandatory use of chemical safety goggles. An emergency eyewash station must be immediately accessible.[2]
Repeated or prolonged skin contact may lead to sensitization, where subsequent exposures, even to minute quantities, can trigger an allergic response (e.g., rash). This underpins the requirement for compatible gloves and a lab coat.
General Toxicity
GHS07
H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. (Inferred from similar brominated pyridines)[3][4]
While specific toxicity data is limited, the presence of the bromopyridine moiety suggests caution. Brominated organic compounds can be toxic and environmentally persistent.[5] Disposal must be managed to prevent release into the environment.
The core principle of this disposal guide is waste minimization and containment . Due to its halogenated nature, this compound must be treated as a hazardous waste and must never be disposed of down the drain.[6][7][8] Improper disposal risks contaminating aquatic ecosystems and can produce harmful byproducts if incinerated in facilities not equipped to handle halogenated waste.
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure all safety measures are in place. The choice of PPE is not merely a suggestion but a critical barrier against exposure.
Equipment
Specification
Rationale
Ventilation
Certified Laboratory Chemical Fume Hood
All handling and preparation for disposal must occur within a fume hood to prevent inhalation of any potential dust or vapors.[2][7]
Eye Protection
Chemical Safety Goggles
Provides a complete seal around the eyes to protect against splashes or fine solid particles.[3]
Hand Protection
Nitrile Gloves (double-gloving recommended)
Nitrile offers good resistance to a range of chemicals. Inspect gloves before use and wash hands thoroughly after removal.[4][7]
Body Protection
Fully-Buttoned Laboratory Coat
Protects skin and personal clothing from contamination.[7]
Step-by-Step Disposal Protocols
The proper disposal route depends on the form of the waste. Segregation of waste streams is a cardinal rule of laboratory safety and environmental compliance.
Protocol 1: Disposal of Unused or Expired Solid Compound
Do Not Open the Container: If the compound is old, has changed in appearance (e.g., discoloration), or if the container integrity is compromised, do not attempt to open or handle it. Treat it as a potentially unstable substance and contact your institution's Environmental Health & Safety (EHS) office immediately.[9]
Verify Labeling: Ensure the original manufacturer's label is intact and legible.
Attach Hazardous Waste Tag: Securely affix a completed hazardous waste tag to the container. The tag must include:
The full chemical name: "Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate"
Segregate and Store: Place the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials, particularly strong oxidizing agents and acids.[2][10]
Protocol 2: Disposal of Contaminated Labware and Debris
This protocol applies to items such as pipette tips, weigh boats, contaminated gloves, and paper towels.
Collect Sharps Separately: Needles, scalpels, or broken glassware contaminated with the compound must be placed in a designated, puncture-proof sharps container.
Collect Solid Waste: All non-sharp, contaminated solid waste should be collected in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
Labeling: The container must be clearly labeled "Halogenated Organic Solid Waste" and list "Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate" as a primary contaminant.
Storage: Keep the container closed when not in use and store it within the SAA.
Protocol 3: Disposal of Small Spills (<1 gram)
Alert Personnel: Inform others in the immediate area of the spill.
Ensure Proper PPE: Don the PPE outlined in the table above.
Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[6][7] Do not use combustible materials like paper towels as the primary absorbent.
Collect the Material: Carefully sweep the absorbed material into a dedicated, sealable waste container. Use non-sparking tools if there is any fire risk.[11]
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste (see Protocol 2).
Label and Store: Seal the container, attach a hazardous waste tag detailing the contents (including the absorbent material), and place it in the SAA.
Waste Accumulation, Storage, and Final Disposal
All waste streams containing this compound must be managed according to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and OSHA standards.[12][13]
Satellite Accumulation Area (SAA) Requirements
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]
Container Management:
Containers must be in good condition and compatible with the waste.[13]
Containers must be kept securely closed at all times except when adding waste.[10]
Waste must be segregated by compatibility. Store halogenated waste separately from non-halogenated waste, and keep it away from acids, bases, and oxidizers.[10]
Labeling: All containers must be clearly marked with the words "Hazardous Waste" and an accurate description of the contents.[2][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing waste generated from this compound.
Caption: Disposal workflow for Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.
Final Disposal
The ultimate disposal of this chemical waste must be handled by a licensed hazardous waste contractor.[15] Your institution's EHS office is responsible for coordinating this process. They will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) that is equipped for the proper destruction of halogenated organic compounds, typically via high-temperature incineration with subsequent scrubbing of acid gases.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment from the potential hazards of specialized chemical waste.
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Pappa, V., et al. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. PMC - NIH. Retrieved from [Link]
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ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine?. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazardous Waste - Standards. Retrieved from [Link]
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Cao, P., et al. (2024, January 26). Chemical recycling of bromine-terminated polymers synthesized by ATRP. RSC Publishing. Retrieved from [Link]
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. PubMed. Retrieved from [Link]
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Manasa Life Sciences. Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]
Fisher Scientific. (Date not specified). SAFETY DATA SHEET - 1-Pentene, 5-bromo-. Retrieved from [No direct URL available in search results]
PubChem. Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]